Product packaging for Cerium;cobalt(Cat. No.:CAS No. 53239-14-8)

Cerium;cobalt

Cat. No.: B14638514
CAS No.: 53239-14-8
M. Wt: 493.715 g/mol
InChI Key: BPDQWXTVQLFIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cerium-Cobalt Intermetallic Compounds and Alloys

The binary phase diagram of cerium and cobalt reveals the existence of several stable intermetallic compounds, each with a distinct stoichiometry and crystal structure. computherm.com These compounds are not simple mixtures but are characterized by ordered atomic arrangements that give rise to their unique properties. Some of the key intermetallic phases include CeCo₂, CeCo₃, Ce₂Co₇, Ce₅Co₁₉, and Ce₂Co₁₇. computherm.comiaea.org

These compounds can be synthesized through various techniques, including arc-melting, and their properties can be further tailored by creating alloys with other elements. sinica.edu.twosti.gov For instance, the substitution of cobalt with iron in CeCo-based alloys has been shown to enhance magnetization and Curie temperature. osti.gov The formation of these intermetallic compounds is governed by specific reaction temperatures and compositions, as detailed in the Ce-Co phase diagram. computherm.com

The crystal structures of these compounds are diverse and play a crucial role in determining their magnetic anisotropy. For example, CeCo₅ adopts the hexagonal CaCu₅-type structure, which is conducive to high uniaxial magnetic anisotropy. osti.gov In contrast, Ce₂Co₁₇ can exist in both rhombohedral Th₂Zn₁₇ and hexagonal Th₂Ni₁₇ type structures, depending on the substitution of other elements. aip.org The study of these crystal structures is fundamental to understanding and predicting the behavior of these advanced materials.

Significance of Cerium and Cobalt in Advanced Functional Materials

The individual characteristics of cerium and cobalt are central to the remarkable properties of their combined systems.

Cerium , as a rare-earth element, is known for its unique electronic structure, particularly its ability to exist in multiple oxidation states (+3 and +4). samaterials.comstanfordmaterials.com This versatility allows it to participate effectively in catalytic processes and influences the magnetic and electronic properties of its compounds. stanfordmaterials.comfastercapital.com Cerium is a vital component in applications such as catalytic converters for vehicles, where it aids in reducing harmful emissions. stanfordmaterials.comsfa-oxford.com In alloys, cerium can enhance high-temperature stability and oxidation resistance. stanfordmaterials.com

Cobalt is a hard, lustrous, and magnetic transition metal. rsc.orgsamaterials.com Its primary contribution to advanced materials lies in its exceptional magnetic properties, high-temperature strength, and wear resistance. rsc.orglinde-amt.comsamaterials.com Cobalt is a key ingredient in superalloys used in jet engines and gas turbines, as well as in the production of powerful permanent magnets. rsc.orgsamaterials.com The combination of cobalt with rare-earth elements, like samarium and cerium, has led to the development of high-performance magnets that retain their magnetic properties at elevated temperatures. rsc.org

The synergy between cerium's unique electronic behavior and cobalt's robust magnetic and structural characteristics results in materials with a wide range of functionalities, making them indispensable in various high-tech industries. samaterials.comsamaterials.com

Historical Context of Research on Cerium-Cobalt Systems

Research into rare-earth-cobalt alloys, including those with cerium, gained significant momentum in the mid-20th century with the discovery of their potential for creating powerful permanent magnets. The development of SmCo₅ magnets in the 1960s paved the way for the investigation of other RCo₅ compounds (where R is a rare-earth element). iastate.edu

Early studies focused on understanding the fundamental magnetic properties and crystal structures of these intermetallics. Neutron diffraction studies, for example, were crucial in determining the magnetic moments and their alignment within the crystal lattice of compounds like CeCo₅. journaldephysique.org Over the years, research has expanded to explore the effects of substituting other elements into the cerium-cobalt lattice to further enhance their properties. For instance, the substitution of iron and copper in Ce-Co alloys has been investigated to improve magnetic properties like coercivity and magnetization. osti.gov

More recent research has delved into the nanoscale properties of these materials, revealing that size reduction can induce significant changes in their magnetic and electronic behavior. sinica.edu.twsinica.edu.twresearchgate.net The ongoing exploration of the Ce-Co phase diagram and the synthesis of new ternary and quaternary compounds continue to push the boundaries of what is possible with these versatile materials. iaea.orgscientific.netresearchgate.netjps.jp

Detailed Research Findings

CeCo₂: A Superconductor with Complex Magnetic Behavior

Bulk CeCo₂ is a fascinating compound that exhibits superconductivity at very low temperatures (around 1 K). sinica.edu.twsinica.edu.tw In this state, both cerium and cobalt are essentially nonmagnetic. sinica.edu.twsinica.edu.tw This is unusual for compounds containing these elements, which typically show ferromagnetic or antiferromagnetic behavior. sinica.edu.tw However, when CeCo₂ is fabricated into nanoparticles, its properties change dramatically. It transitions from a nonmagnetic superconductor to a material with complex magnetic characteristics, including paramagnetic and ferromagnetic components, superparamagnetism, and spin-glass-like behavior at different temperatures. sinica.edu.twresearchgate.net This size-induced transition highlights the delicate balance of electronic states in this compound.

CeCo₅: A Promising Permanent Magnet Material

CeCo₅ has been a subject of intense research due to its potential as a high-performance permanent magnet. iastate.edu It possesses a high uniaxial magnetic anisotropy, which is a critical property for permanent magnets. osti.goviaea.org Although its magnetic moment and Curie temperature are lower than some other RCo₅ compounds, its relative abundance makes it an attractive "gap magnet" to fill the performance space between lower-cost ferrites and high-performance neodymium magnets. iastate.edu Research has shown that the magnetic properties of CeCo₅ can be significantly improved by substituting other elements like zinc and iron, which can increase the Curie temperature and saturation magnetization. iastate.eduresearchgate.net

Ce₂Co₁₇: High Curie Temperature but Lower Anisotropy

Ce₂Co₁₇ is another important intermetallic compound, notable for its very high Curie temperature. aps.orgaps.org However, its application as a permanent magnet has been limited by its relatively small uniaxial magnetic anisotropy. aps.orgaps.org The magnetic anisotropy of Ce₂Co₁₇ can be enhanced through doping with elements such as zirconium and iron. aps.orgaps.org First-principles calculations have shown that such doping can lead to a significant improvement in the magnetic anisotropy energy, making these alloys potential competitors to well-known permanent magnet materials. aps.orgaps.org

Interactive Data Tables

Cerium-Cobalt Compounds and Their Properties
Compound NameChemical FormulaCrystal Structure TypeKey Properties
Cerium Cobalt (1:2)CeCo₂Cubic Laves Phase (MgCu₂)Superconducting in bulk form, complex magnetism at the nanoscale. sinica.edu.twsinica.edu.tw
Cerium Cobalt (1:3)CeCo₃Trigonal (PuNi₃-type)Can dissolve a significant amount of iron. iaea.orgmaterialsproject.org
Cerium Cobalt (2:7)Ce₂Co₇Hexagonal/RhombohedralShows a wide homogeneity region for iron substitution. iaea.org
Cerium Cobalt (1:5)CeCo₅Hexagonal (CaCu₅-type)High uniaxial magnetic anisotropy, potential permanent magnet. osti.goviastate.edu
Cerium Cobalt (2:17)Ce₂Co₁₇Rhombohedral/HexagonalVery high Curie temperature. aps.orgaps.org
Cerium Cobalt Gallium (1:2:8)CeCo₂Ga₈Orthorhombic (YbCo₂Al₈-type)Quasi-one-dimensional Kondo lattice behavior. researchgate.netresearchgate.net
Cerium Cobalt Carbon (1:1:2)CeCoC₂MonoclinicExhibits a paramagnetic Kondo-lattice ground state. scientific.net
Cerium Cobalt BorocarbideCe₁₀Co₂.₆₄B₁₁.₇₀C₁₀TriclinicComplex crystal structure. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeCo6 B14638514 Cerium;cobalt CAS No. 53239-14-8

Properties

CAS No.

53239-14-8

Molecular Formula

CeCo6

Molecular Weight

493.715 g/mol

IUPAC Name

cerium;cobalt

InChI

InChI=1S/Ce.6Co

InChI Key

BPDQWXTVQLFIIN-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Co].[Co].[Co].[Co].[Ce]

Origin of Product

United States

Synthesis Methodologies for Cerium Cobalt Compounds and Nanostructures

Bulk Synthesis Approaches

Bulk synthesis methods are foundational for producing polycrystalline and single-crystal cerium-cobalt alloys. These techniques typically involve the melting and solidification of constituent elements under controlled conditions to achieve the desired phase composition and microstructure.

Arc Melting and Heat Treatment Techniques

Arc melting is a widely utilized method for synthesizing intermetallic compounds and alloys from elemental precursors, particularly those with high melting points. ub.edumdpi.com In this process, the raw materials, consisting of high-purity cerium and cobalt, are placed in a water-cooled copper crucible within a vacuum or inert gas environment. mdpi.com A high electrical current is passed through a non-consumable tungsten electrode to generate an electric arc, which melts the constituents. mdpi.compyrometallurgy.co.za To ensure homogeneity, the resulting alloy button is typically flipped and re-melted multiple times. mdpi.com The rapid cooling inherent to this method can sometimes lead to non-equilibrium phases or compositional inhomogeneities. mdpi.com

Subsequent heat treatment, or annealing, is a critical step to homogenize the as-cast alloy, relieve internal stresses, and promote the formation of thermodynamically stable phases. researchgate.netmdpi.com The arc-melted ingot is sealed in an evacuated quartz ampoule and heated in a furnace at a specific temperature for an extended period, followed by controlled cooling. chalmers.se The choice of annealing temperature and duration is crucial for achieving the desired microstructure and properties of the final cerium-cobalt compound. mdpi.commdpi.com For instance, different heat treatment protocols can be designed to produce single-phase intermetallics or to control the precipitation of secondary phases within the material. mdpi.comchalmers.se

Table 1: Typical Parameters for Arc Melting and Heat Treatment of Intermetallic Alloys

ParameterArc MeltingHeat Treatment
Starting Materials High-purity elemental Cerium and CobaltAs-cast Ce-Co alloy ingot
Atmosphere High-purity Argon or HeliumVacuum (e.g., 10⁻³ torr)
Crucible Water-cooled copper hearthQuartz ampoule
Melting Current Typically 100-200 A (DC)Not Applicable
Melting Temperature > Melting points of Ce and Co800-1100 °C (example range)
Homogenization Multiple re-melting stepsAnnealing for several hours to days
Cooling Rapid cooling on copper hearthSlow furnace cooling or quenching
Product Form Polycrystalline ingot or buttonHomogenized polycrystalline alloy

Induction Vacuum Melting

Induction vacuum melting (VIM) is another prominent technique for producing high-purity bulk alloys, including those based on cobalt. wikipedia.orgalloynickel.comvacuum-furnaces.com The process involves placing the raw materials in a crucible, typically made of a ceramic refractory material, which is then positioned inside an induction coil within a vacuum chamber. asminternational.orgresearchgate.net An alternating current passed through the coil generates an electromagnetic field that induces eddy currents within the metallic charge, leading to resistive heating and melting. wikipedia.orgalloynickel.com

The vacuum environment, typically in the range of 10⁻³ to 10⁻⁵ torr, is a key feature of VIM, as it prevents the oxidation of reactive elements like cerium and helps in the removal of dissolved gases such as oxygen and nitrogen from the melt. vacuum-furnaces.comasminternational.org This results in a cleaner, higher-purity alloy compared to air-melting techniques. asminternational.org The electromagnetic field also provides a stirring action, which promotes a homogeneous distribution of the constituent elements throughout the melt. taylorandfrancis.com VIM is particularly suitable for producing cobalt-based superalloys and other high-performance alloys where precise control over composition and purity is critical. vacuum-furnaces.comasminternational.org

Thin Film and Nanostructure Fabrication

The synthesis of cerium-cobalt compounds as thin films and nanostructures enables the exploration of novel properties and applications that are not accessible with bulk materials. These fabrication methods offer precise control over thickness, crystal orientation, and morphology.

Molecular Beam Epitaxy (MBE) for Epitaxial Thin Films

Molecular beam epitaxy (MBE) is a sophisticated ultra-high vacuum (UHV) deposition technique used to grow high-quality, single-crystal thin films (epitaxy). ut.ac.ir In an MBE system, elemental sources of cerium and cobalt are heated in effusion cells, producing thermal-energy atomic beams. These beams are directed towards a heated, single-crystal substrate, such as sapphire (Al₂O₃), in a UHV environment (typically 10⁻⁸ to 10⁻¹² Torr). researchgate.net The atoms impinge on the substrate surface, where they can migrate and incorporate into the growing film in an ordered, layer-by-layer fashion. researchgate.net

The slow deposition rate, typically less than 3,000 nm per hour, allows for precise control over the film thickness at the atomic level. This level of control has been successfully employed to synthesize highly textured (001)-oriented CeCo₅ thin films on Al₂O₃ substrates. researchgate.net These films exhibit perpendicular magnetic anisotropy, a property of significant interest for magnetic recording and spintronic applications. researchgate.net The manipulation of the atomic beam fluxes of cerium and cobalt, along with the substrate temperature, allows for the stabilization of specific phases, such as the RCo₅ phase (where R is a rare-earth element). researchgate.netresearchgate.net

Table 2: Research Findings on MBE Growth of CeCo₅ Thin Films

ParameterValue/ObservationReference
Substrate (001) Al₂O₃ researchgate.net
Orientation Highly textured (001) researchgate.net
Synthesized Phase CeCo₅ researchgate.net
Valence State of Ce Mixture of Ce³⁺ and Ce⁴⁺ researchgate.net
Magnetic Anisotropy Perpendicular researchgate.net
First Anisotropy Constant (K₁) 0.82 MJ/m³ researchgate.net
Maximum Coercivity (at 5 K) 5.16 kOe researchgate.net
Magnetization (at 5 K) 527.30 emu/cm³ researchgate.net

Reactive Ion-Beam Sputtering for Multilayer Structures

Reactive sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of compound materials. lesker.commdpi.com In this process, a target of one material (e.g., cobalt or cerium) is bombarded with energetic ions, typically from an inert gas like argon, causing atoms to be ejected or "sputtered" from the target. These sputtered atoms then travel and deposit onto a substrate. To form a compound film, a reactive gas, such as oxygen or nitrogen, is introduced into the vacuum chamber. lesker.commdpi.com The reactive gas interacts with the sputtered atoms either in the gas phase or on the substrate surface to form a compound.

This technique can be adapted to create multilayer structures by sequentially sputtering from different targets. For a cerium/cobalt multilayer system, one could alternately sputter from cerium and cobalt targets in a high-vacuum environment. The thickness of each layer can be controlled by the deposition time and sputtering rate. Reactive ion-beam sputtering offers the advantage of producing dense, well-adhered films with controlled stoichiometry. mdpi.com By carefully controlling the sputtering parameters, such as gas pressure, power, and substrate temperature, it is possible to fabricate Ce/Co multilayer films with sharp interfaces and tailored magnetic or electronic properties. mdpi.com

Co-precipitation and Hydrothermal Synthesis Methods for Oxides and Phosphides

Co-precipitation is a versatile and cost-effective wet-chemical method for synthesizing multicomponent oxide nanoparticles, such as cobalt-doped cerium oxide (CeO₂). scielo.org.mxresearchgate.netacs.org The process involves dissolving soluble salts of the constituent metals (e.g., cerium nitrate and cobalt nitrate) in a suitable solvent, typically water. scielo.org.mx A precipitating agent, such as ammonium hydroxide or sodium carbonate, is then added to the solution, causing the simultaneous precipitation of the metal hydroxides or carbonates. scielo.org.mxarid.my The resulting precipitate is then filtered, washed, and calcined at an elevated temperature to convert the precursors into the desired mixed oxide phase. scielo.org.mx The stoichiometry of the final nanoparticles can be controlled by the initial ratio of the metal salts in the solution. This method allows for the synthesis of nanocrystalline powders with a homogeneous distribution of the dopant ions within the host lattice. acs.orgnih.gov

Table 3: Co-precipitation Synthesis of Doped Ceria Nanoparticles

ParameterDescriptionReference
Precursors Cerium nitrate hexahydrate, Cobalt nitrate/chloride scielo.org.mxmdpi.com
Precipitating Agent Ammonium hydroxide, Sodium carbonate, Ammonium oxalate scielo.org.mxarid.my
pH Control Addition of precipitating agent to maintain a specific pH (e.g., 9) arid.my
Maturation Stirring the precipitate for a period (e.g., overnight) arid.my
Post-treatment Filtering, washing, drying, and calcination (e.g., 500-600 °C) scielo.org.mx
Product Homogeneous cobalt-doped CeO₂ nanoparticles acs.orgnih.gov
Particle Size Typically in the range of 5-20 nm nih.gov

Hydrothermal synthesis is another solution-based method that utilizes elevated temperature and pressure to crystallize materials directly from an aqueous solution. researchgate.netacs.orgglobalscientificjournal.com The reactants, typically metal salts, are sealed in a Teflon-lined stainless-steel autoclave with a solvent (usually water) and heated above its boiling point (e.g., 100-250 °C). researchgate.netut.ac.irresearchgate.net The autogenous pressure generated within the vessel facilitates the dissolution and recrystallization of precursors, leading to the formation of well-defined nanocrystals. globalscientificjournal.com This method has been successfully used to synthesize cerium-doped cobalt oxide (Co₃O₄) nanoflakes and cobalt-doped ceria nanoparticles. mdpi.comresearchgate.net The morphology and crystal size of the resulting nanostructures can be controlled by adjusting parameters such as reaction temperature, time, pH, and the presence of surfactants or mineralizers. acs.orgrsc.orgniscpr.res.in

The hydrothermal technique has also been applied to the synthesis of transition metal phosphides. For instance, cobalt phosphide (B1233454) (Co₂P) nanoparticles have been prepared under mild hydrothermal conditions using cobalt chloride and a phosphorus source. researchgate.net This approach suggests that a similar methodology could be extended to produce ternary cerium-cobalt phosphide nanostructures by including a soluble cerium precursor in the reaction mixture.

Melt Spinning and Rapid Solidification Techniques

Melt spinning is a rapid solidification technique used to produce metallic ribbons with unique microstructures, such as nanocrystalline or amorphous phases. The process involves ejecting a molten stream of an alloy onto a rapidly rotating, cooled wheel. The high cooling rates, typically in the range of 10⁵ to 10⁶ K/s, bypass equilibrium solidification pathways, leading to the formation of metastable phases and refined microstructures.

In the context of cobalt-based alloys, melt spinning significantly influences the resulting structure. For instance, in Co₂MnAl-type Heusler alloys, melt-spinning produces a ribbon with a dual microstructure. The side in contact with the cooling wheel exhibits a homogeneous, single-phase disordered structure composed of fine, equiaxed grains with random crystal orientation due to deep undercooling and rapid homogeneous nucleation. nih.gov In contrast, the free surface of the ribbon, which experiences a lower cooling rate, is characterized by an inhomogeneous single-phase alloy formed through cellular or dendritic growth. nih.gov This results in columnar crystals that grow in a specific crystallographic direction, such as the <111> direction, and are often tilted relative to the direction of the spinning wheel. nih.gov

The parameters of the melt-spinning process, such as wheel speed and casting temperature, directly control the ribbon's thickness and, consequently, the cooling rate and resulting microstructure. nih.gov Faster wheel speeds lead to thinner ribbons and higher cooling rates. nih.gov This rapid solidification can suppress the formation of certain equilibrium intermetallic compounds while promoting others. For example, in the Ti-Co system, rapid solidification was insufficient to completely suppress the nucleation and growth of intermetallics, but the formation of the disordered TiCo₃ was suppressed, leading to glass formation in that composition range. osti.gov The growth of the resulting compounds is often diffusion-limited. osti.gov This technique offers a powerful method to synthesize Ce-Co compounds with refined grain structures and potentially metastable phases that are not accessible through conventional casting methods.

Table 1: Influence of Melt Spinning on Microstructure

Location on RibbonTypical MicrostructureFormation MechanismReference
Wheel SideHomogeneous, fine, equiaxed grainsHigh undercooling, rapid homogeneous nucleation nih.gov
Free SurfaceInhomogeneous, columnar/dendritic grainsSlower cooling, directional solidification nih.gov

Dealloying and Nitrification Processes for Nanoporous Structures

Dealloying is a versatile technique for fabricating high-surface-area, bicontinuous nanoporous materials through the selective dissolution of one or more components from a precursor alloy. researchgate.net This self-organization process can be applied to various alloy systems to create materials with tunable ligament and pore diameters, ranging from a few nanometers to micrometers. researchgate.net The process typically involves immersing a homogeneous alloy precursor into a chemical etchant (e.g., acid or base) that selectively removes the more reactive element(s), leaving behind a porous network of the more noble component(s). researchgate.netnih.gov For instance, nanoporous cobalt with a face-centered cubic (FCC) structure has been successfully fabricated using a vapor phase dealloying strategy with zinc as the volatile element. rsc.org This demonstrates the feasibility of creating nanoporous structures from cobalt-based systems.

Nitrification , or nitridation, is a thermochemical process that introduces nitrogen into the surface of a material, forming nitrides. This process can significantly alter the material's properties. The nitridation of cerium metal with nitrogen gas at 800°C or with ammonia (B1221849) at temperatures of 500°C and above can produce stoichiometric cerium nitride (CeN). osti.gov Similarly, cobalt can form nitrides, although they can be denitrided under a hydrogen atmosphere at relatively low temperatures (e.g., completely at 250°C). researchgate.net Surface nitridation has been shown to enhance the performance of other cobalt-containing alloys, such as Ni-Co, for electrocatalytic applications. researchgate.net

The combination of dealloying and nitrification presents a potential pathway for creating novel nanoporous cerium-cobalt nitride structures. A hypothetical process could involve first creating a nanoporous Ce-Co structure by dealloying a ternary Ce-Co-M alloy, where M is a more reactive metal like aluminum or zinc. The resulting nanoporous structure could then be subjected to a nitrification process to convert the ligaments into cerium-cobalt nitrides. This would combine the high surface area of the dealloyed structure with the properties of the nitride phases. While direct reports on the combined dealloying and nitrification of Ce-Co systems are scarce, the principles established for dealloying cobalt-based alloys and the nitridation of individual cerium and cobalt elements suggest the viability of this approach for synthesizing advanced nanoporous materials.

Control of Stoichiometry and Microstructure during Synthesis

Phase Stability and Formation in Ce-Co Systems

The synthesis of cerium-cobalt compounds with desired properties is critically dependent on understanding and controlling the phase stability and formation within the binary system. The Ce-Co phase diagram reveals the existence of several intermetallic compounds, each stable within specific temperature and composition ranges. Key phases include Ce₂₄Co₁₁, Ce₅Co₁₉, Ce₂Co₇, CeCo₃, CeCo₅, and Ce₂Co₁₇.

The formation of these phases is governed by thermodynamic principles. For example, the stability of cerium species is highly dependent on electrochemical potential and pH in aqueous systems, which influences the formation of cerium-based conversion coatings. researchgate.net In solid-state synthesis, temperature is a crucial parameter. The CeCo₅ phase, for instance, is known to be unstable at lower temperatures, decomposing into Ce₂Co₁₇ and Ce₅Co₁₉. This instability necessitates careful control over annealing and cooling procedures to retain the desired phase.

The introduction of a third element can significantly alter phase stability. In Co-Al-W alloys, the addition of cerium leads to segregation in interdendritic areas and the formation of ternary Ce-Co-Al phases. imim.pl Similarly, in Al₀.₃CoₓCrFeNi high-entropy alloys, increasing the cobalt content promotes the formation of a single FCC phase over a dual FCC+BCC structure, which in turn affects the material's properties. springerprofessional.de This highlights the importance of precise compositional control to stabilize specific crystal structures and prevent the formation of undesirable secondary phases. Understanding the thermodynamic data and phase equilibria, as detailed in revised phase diagrams, is therefore essential for the rational synthesis of Ce-Co compounds with controlled stoichiometry.

Microstructural Evolution and Morphology Control

The microstructure and morphology of cerium-cobalt compounds, which dictate their ultimate physical and chemical properties, are direct outcomes of the chosen synthesis methodology and processing parameters. Techniques that allow for kinetic control, such as hydrothermal synthesis or rapid solidification, are particularly effective for tailoring these features.

During synthesis, the evolution of the microstructure is influenced by factors like precursor choice, temperature, reaction time, and the presence of surfactants or additives. For instance, in the synthesis of cerium oxide nanocrystals via hydrothermal methods, the resulting particles can exhibit well-defined cubic or tetragonal shapes with specific crystallographic facets exposed. nih.govacs.org The addition of a dopant, such as cobalt, into cerium oxide can influence the particle morphology, leading to the aggregation of spherical nanoparticles. researchgate.net

In alloy systems, the addition of cerium is known to have a significant grain refining effect. mdpi.commdpi.com Cerium can segregate to grain boundaries, pinning their growth, or form compounds that act as heterogeneous nucleation sites, leading to a finer, more uniform grain structure. mdpi.com The morphology of intermetallic phases is also heavily dependent on solidification conditions. Rapid solidification processes like melt spinning can lead to the formation of fine-grained or even amorphous structures, with distinct morphological differences between the rapidly cooled and slower cooled surfaces of the material. nih.gov By carefully controlling these synthesis variables, it is possible to direct the microstructural evolution to achieve desired morphologies, from nanocrystals with specific shapes to alloys with refined grain structures, thereby enabling the tuning of the material's properties for specific applications.

Table 2: Factors Influencing Microstructure and Morphology

Parameter/FactorEffect on Microstructure/MorphologyExample SystemReference
Synthesis Method (e.g., Hydrothermal)Controls particle shape and exposed facetsCerium Oxide Nanocrystals nih.govacs.org
Cooling Rate (e.g., Melt Spinning)Refines grain size, can produce amorphous/nanocrystalline phasesCobalt-based Heusler Alloys nih.gov
Elemental Addition (e.g., Cerium)Refines grain structure, forms new phasesLow Alloy Steel, Mg-Alloys mdpi.commdpi.com
Doping (e.g., Cobalt in Ceria)Influences particle aggregation and morphologyCo-doped Cerium Oxide researchgate.net

Advanced Structural and Microstructural Characterization of Cerium Cobalt Materials

Diffraction Techniques for Crystalline Analysis

Diffraction methods are fundamental in determining the atomic arrangement within crystalline materials. By analyzing the scattering patterns of X-rays or neutrons, researchers can identify crystal phases, determine lattice parameters, and even probe the magnetic ordering of atoms.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameters

X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases present in Ce-Co materials and for precisely measuring their lattice parameters. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample.

In the study of Ce-Co alloys, XRD is crucial for confirming the formation of desired intermetallic compounds and for detecting any impurity phases. For instance, in the synthesis of Ce-Co mixed oxide thin films, XRD analysis revealed that while the parent oxides of CeO₂ and Co(OH)₂ were crystalline, the resulting composite oxides were amorphous. mrs-j.org Similarly, for nanoparticles of CeCo₂, XRD confirmed a cubic Laves-phase crystal structure, with a lattice constant of 7.171 Å, which is nearly identical to the bulk material. sinica.edu.tw

The continuous solid solution between CeCo₅ and CeZn₅ was confirmed by the smooth shifting of Bragg peaks in XRD patterns with increasing Zn concentration. iastate.edu This linear relationship between lattice parameters and composition, as determined by XRD, provides strong evidence for the formation of a solid solution. iastate.edu

Furthermore, XRD is instrumental in determining the crystal structure of various Ce-Co compounds. For example, CeCo₀.₃₉Sn₂ was found to crystallize in the orthorhombic CeNiSi₂-type structure with the space group Cmcm. aip.org The compound CeCo₂Ga₈ adopts the YbCo₂Al₈-type orthorhombic structure (space group Pbam). researchgate.net In more complex systems, such as Ce₃(Fe₀.₆₃₈Mn₀.₃₆₂)₂₉, XRD was used to identify the Nd₃(Fe,Ti)₂₉-type structure with space group P2₁/c. iaea.org

The table below summarizes the crystallographic data for several Ce-Co compounds, as determined by XRD.

CompoundCrystal SystemSpace GroupLattice Parameters (Å)
CeCo₀.₃₉Sn₂ aip.orgOrthorhombicCmcma=4.45, b=17.9, c=4.46
CeCo₂Ga₈ researchgate.netOrthorhombicPbama=12.3792, b=14.3053, c=4.0492
CeCo₅ osti.govHexagonalP6/mmma=4.893, c=3.992
R-Ce₂Co₁₇ researchgate.netresearchgate.netRhombohedralR-3m-
H-Ce₂Co₁₇ researchgate.netresearchgate.netHexagonalP6₃/mmc-
CeCo₃ materialsproject.orgTrigonalR-3ma=8.799
CeCo₃B₂ mdpi.com---
CeCo₈Mn₃ iaea.orgTetragonalP4/mbm-
Ce₂Co₁₇Si₂ core.ac.ukTetragonal--
CeCo₁₂B₆ researchgate.net---
CeCo₂B₂C capes.gov.br---

Table 1: Crystallographic data for various cerium-cobalt compounds determined by XRD.

Synchrotron-based Grazing Incidence Wide Angle X-ray Scattering (GIWAXS)

Synchrotron-based Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful surface-sensitive technique used to study the crystalline structure and orientation of thin films. By using a very small angle of incidence for the X-ray beam, the penetration depth is limited to the near-surface region, providing detailed information about the film's structure. This technique is particularly valuable for characterizing epitaxial thin films of Ce-Co intermetallics, which are of interest for magnetic storage and micro-electro-mechanical systems. iaea.org The high intensity of synchrotron radiation allows for the investigation of very thin films and provides high-resolution data.

Spectroscopic and Microscopic Analysis for Composition and Morphology

While diffraction techniques provide information about the long-range crystalline order, spectroscopic and microscopic methods are essential for determining the elemental composition, surface chemistry, and physical morphology of Ce-Co materials.

Electron Microscopy (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Field-Emission Scanning Electron Microscopy (FESEM))

Electron microscopy techniques are indispensable for visualizing the microstructure and morphology of materials at high resolution.

Scanning Electron Microscopy (SEM) scans a focused beam of electrons over a surface to create an image, providing information about the surface topography and composition. e3s-conferences.org In the study of Ce-Co materials, SEM is used to examine the morphology of powders, thin films, and bulk samples. For example, SEM imaging of single crystalline CeCo₅₋ₓZnₓ samples demonstrated their single-phase nature. iastate.edu

Transmission Electron Microscopy (TEM) transmits a beam of electrons through an ultra-thin specimen to form an image, revealing details about the internal structure of the material. vpi2004.com High-resolution TEM (HRTEM) was used to observe the nearly spherical shape and size distribution of CeCo₂ nanoparticles, with an average size estimated to be around 58 Å. sinica.edu.tw

Field-Emission Scanning Electron Microscopy (FESEM) is a type of SEM that uses a field-emission gun to produce a smaller, more coherent electron beam, resulting in higher resolution imaging, especially at low accelerating voltages. vpi2004.com FESEM has been employed to investigate the size and morphology of as-fabricated CeSrCoO materials, revealing their surface features before and after catalytic use. researchgate.net FESEM, in conjunction with energy-dispersive X-ray spectroscopy (EDAX), has also been used to analyze the surface morphology and elemental composition of Co₀.₅Cu₀.₅Fe₁.₉₅Ce₀.₀₅O₄ nanoparticles. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Electronic States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ceriumlabs.commdpi.com XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. ceriumlabs.com

In the context of Ce-Co materials, XPS is crucial for understanding the surface chemistry, which can significantly influence their catalytic and magnetic properties. For instance, in Co/CeO₂ mixed oxides, XPS analysis of the Ce 3d spectra, which can be deconvoluted into eight components, helps to investigate the effect of ceria morphology on the elemental chemical states and surface composition. researchgate.net Studies have shown that prolonged exposure to X-rays during XPS measurements can cause the formation of Ce³⁺ species on the surface of CeO₂. osti.gov

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDX), also known as EDS, is a standard analytical technique integrated with scanning electron microscopy (SEM) to provide localized elemental analysis. aip.orgtricliniclabs.com When a sample is bombarded by the electron beam in an SEM, atoms in the sample are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is unique to each element, allowing for their identification. tricliniclabs.com In the study of cerium-cobalt materials, EDX is crucial for confirming the presence and quantifying the relative amounts of cerium, cobalt, and other constituent elements, as well as for assessing their spatial distribution.

Detailed research findings from EDX analyses of various cerium-cobalt systems have confirmed the successful synthesis and desired stoichiometry of these materials. For instance, in the creation of cerium-doped lithium cobalt oxide (LiCo₁₋ₓCeₓO₂), EDX spectra verified the presence of Co, O, and Ce in the intended compositions, although lithium, being a light element, is not detectable by this method. aip.org The elemental mapping capability of EDX has been particularly insightful, demonstrating the uniform distribution of cerium and cobalt in Co-Ce mixed oxides supported on SBA-15 mesoporous silica (B1680970) and in Ir cluster@CoO/CeO₂ nanowires. mdpi.comnih.gov This homogeneity is often critical for the material's catalytic or electrochemical performance.

Quantitative EDX analysis provides the atomic or weight percentages of the elements present. In a study of a Co/CeO₂/C nanocomposite, EDX analysis determined the weight percentages of cerium, cobalt, carbon, and oxygen, confirming the composition of the synthesized material. researchgate.net Similarly, for cerium-doped cobalt ferrite, EDX was used to confirm the elemental composition and ensure that no impurities were introduced during the synthesis process. researchgate.net

Interactive Table: Elemental Composition of Various Cerium-Cobalt Materials Determined by EDX

Material System Target Elements Key Findings
LiCo₁₋ₓCeₓO₂ Co, Ce, O Confirmed the presence of constituent elements and ruled out impurities. aip.org
Co-Ce oxides on SBA-15 Co, Ce, Si, O Showed uniform distribution of Co and Ce; Ce was partially incorporated into the cobalt oxide. mdpi.com
Co/CeO₂/C Nanocomposite Co, Ce, C, O Quantified elemental composition: 61.94% Ce, 0.20% Co, 23.95% O, 13.90% C (by weight). researchgate.net

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational and Structural Insights

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the molecular and crystal structures of materials. FTIR spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations (stretching, bending). Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about vibrational modes based on changes in polarizability. Together, they offer a comprehensive picture of the bonding environment and phase composition in cerium-cobalt materials.

In the analysis of cerium-cobalt oxides, FTIR is effective in identifying the characteristic vibrational modes of the constituent oxides. For instance, the Co₃O₄ spinel phase exhibits a distinctive absorption band around 500-550 cm⁻¹. mdpi.comaip.org In mixed Ce-Co oxides, the absence of this band can indicate that a solid solution or a different phase has formed, rather than a simple mixture of individual oxides. mdpi.com The appearance of new bands, such as those around 1316 and 1492 cm⁻¹, have been attributed to the formation of inorganic carboxylate-like structures (Ce-O-Co) at the interface between the two oxides. mdpi.com For cerium-doped lithium cobalt oxide, FTIR spectra show bands in the 500-650 cm⁻¹ region corresponding to the stretching modes of Co-O octahedra and O-Co-O bending vibrations, confirming the layered structure. aip.org A slight shift in these bands upon doping can indicate structural modifications induced by the cerium ions. aip.org

Raman spectroscopy is particularly sensitive to the crystal structure and the presence of defects. For Co₃O₄, characteristic Raman active modes appear at approximately 196, 482, 521, 618, and 687 cm⁻¹. conicet.gov.ar The band around 688 cm⁻¹ is assigned to the symmetric stretching vibration of the Co³⁺-O bond in octahedral sites, confirming the presence of the Co₃O₄ phase in cobalt-containing catalysts. conicet.gov.ar In cerium-containing materials, a strong peak around 462 cm⁻¹ is the signature of the F₂g mode of the fluorite-structured CeO₂. The presence and characteristics of these peaks in mixed cerium-cobalt materials can reveal details about phase composition and interactions. For example, in Co-Ce clay-based catalysts, the simultaneous presence of the Co₃O₄ and CeO₂ Raman bands confirms the existence of both oxide phases. conicet.gov.ar

Interactive Table: Vibrational Spectroscopy Data for Cerium-Cobalt Compounds

Technique Material Wavenumber (cm⁻¹) Assignment
FTIR Co₃O₄ ~500-550 Vibrational modes of the spinel phase. mdpi.comaip.org
FTIR Ce-Co Mixed Oxides 1316, 1492 Inorganic carboxylates (Ce-O-Co). mdpi.com
FTIR LiCo₁₋ₓCeₓO₂ 500-650 Stretching and bending modes of CoO₆ octahedra. aip.org
Raman Co₃O₄ ~688 A₁g mode, symmetric stretching of Co³⁺-O. conicet.gov.ar
Raman Co₃O₄ ~520 F₂g mode, Co tetrahedral sites. conicet.gov.ar
Raman CeO₂ ~462 F₂g mode of the fluorite structure. conicet.gov.ar
Raman LiCoO₂ 443, 474 O-Co-O bending vibrations. aip.org

X-ray Absorption Spectroscopy (XAS) including XANES and EXAFS for Electronic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of atoms in a material. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES, which encompasses the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. mdpi.comtandfonline.com EXAFS provides information about the bond distances, coordination numbers, and identities of the neighboring atoms. scientific.netiucr.org

In cerium-cobalt materials, XAS is invaluable for determining the oxidation states of both cerium (Ce³⁺/Ce⁴⁺) and cobalt (Co⁰/Co²⁺/Co³⁺), which are often crucial for catalytic activity. mpg.deacs.org For instance, operando XANES studies on CeO₂-Co₃O₄ catalysts during CO oxidation reactions revealed that the bulk of the cobalt remains as Co₃O₄ under reaction conditions up to certain temperatures. mpg.de However, at higher temperatures (e.g., 250-300°C), a partial reduction to CoO and even metallic Co can occur. mpg.de The addition of ceria was found to make the cobalt oxide more difficult to reduce to its metallic state compared to an unpromoted Co₃O₄ catalyst. mpg.de

Ce L₃-edge XANES is used to quantify the ratio of Ce³⁺ to Ce⁴⁺. The spectra of Ce⁴⁺ compounds show a characteristic double-peak feature, while Ce³⁺ gives rise to a single peak at a lower energy. tandfonline.comrsc.org The formation of Ce³⁺ is linked to the creation of oxygen vacancies, which are often key sites in catalysis. mdpi.com Studies on Au/CeO₂ catalysts have used operando XANES to show that reductive pretreatments can generate significant amounts of Ce³⁺ (6-10%), which can influence the catalytic activity. mdpi.com

EXAFS analysis provides detailed structural information. In fresh mesoporous Co/CeO₂ catalysts, Co K-edge EXAFS showed a short-distance Co-O feature but a notable absence of Co-Co features, ruling out the presence of large, segregated cobalt oxide or metallic cobalt clusters and suggesting that cobalt is highly dispersed. upc.edu This high dispersion is often a key factor in achieving high catalytic efficiency.

Interactive Table: Summary of XAS Findings in Cerium-Cobalt Systems

Material System Technique Edge Key Findings
CeO₂-Co₃O₄ Catalyst Operando XANES Co K-edge At 300°C in CO, no metallic Co formed, unlike in unpromoted Co₃O₄, indicating ceria stabilizes the oxide phase. mpg.de
Co₃O₄ Catalyst Operando XANES Co K-edge Reduction proceeds in a two-step manner (Co₃O₄ → CoO → Co) in a CO atmosphere. mpg.de
RCo₂P₂ (R=Ce) XANES Ce L₃-edge Used to investigate the valence state of Cerium in the intermetallic compound. scientific.net
Mesoporous Co/CeO₂ EXAFS Co K-edge Absence of Co-Co scattering paths in fresh samples indicated highly dispersed cobalt oxide species. upc.edu

Secondary Ion Mass Spectrometry (SIMS) for Surface and Interface Analysis

Secondary Ion Mass Spectrometry (SIMS) is an extremely surface-sensitive analytical technique used to characterize the elemental and molecular composition of solid surfaces and thin films. phi.comresearchgate.net It operates by bombarding the sample surface with a primary ion beam (e.g., Cs⁺, Bi⁺), which causes the ejection of secondary ions from the top 1-2 nanometers of the material. phi.comacs.org These secondary ions are then analyzed by a mass spectrometer, providing a mass spectrum of the surface. When combined with sputtering to gradually remove material, SIMS can perform depth profiling to analyze the composition as a function of depth. phi.comnih.gov

In the context of cerium-cobalt materials, SIMS is particularly useful for analyzing surface composition, detecting trace impurities, and characterizing the interface between different layers or between nanoparticles and a support. researchgate.netrsc.org Time-of-Flight SIMS (ToF-SIMS), a variant of the technique, is capable of detecting a wide range of elements and molecular fragments with high mass resolution and sensitivity, often in the parts-per-million (ppm) range. researchgate.net

Research applications include the characterization of catalyst surfaces, where the distribution and chemical state of the active components are critical. For example, ToF-SIMS can be used to study the dispersion of cobalt on a ceria support by analyzing the intensity of Co⁺ and related cluster ions (e.g., CoO⁺). researchgate.net A recent development uses the ratio of cluster ions to single-atom ions (e.g., M₂⁺/M⁺) as a metric to evaluate the degree of aggregation of metal atoms on a catalyst surface, which is crucial for single-atom catalysts. acs.org

Depth profiling with SIMS is essential for analyzing multilayer structures, such as those that might be found in advanced electronic or coating applications involving Ce-Co compounds. nih.govnih.gov Novel approaches, such as introducing a flooding gas (e.g., H₂, O₂, CO) during depth profiling, have been shown to reduce matrix effects—variations in secondary ion yield due to the surrounding chemical environment—and improve the quality and interpretability of the depth profiles for metal and metal oxide multilayers. acs.orgnih.govnih.gov

Interactive Table: Principles and Applications of SIMS in Material Analysis

SIMS Mode Primary Ion Beam Analytical Information Application to Ce-Co Systems
Static ToF-SIMS Pulsed Bi⁺, Cs⁺ Elemental and molecular composition of the outermost monolayer. phi.comacs.org Characterizing surface contamination; identifying active sites on Ce-Co catalysts.
Dynamic SIMS (Depth Profiling) Continuous Cs⁺, O₂⁺ Elemental distribution as a function of depth. nih.govacs.orgresearchgate.net Analyzing the structure of Ce/Co thin film multilayers; investigating interfacial diffusion.
ToF-SIMS Imaging Scanned micro-focused beam 2D and 3D spatial distribution of elements and molecules. researchgate.netacs.org Mapping the distribution of Co nanoparticles on a CeO₂ support.

Cathodoluminescence Scanning Electron Microscopy (CL-SEM)

Cathodoluminescence (CL) is the emission of light (in the ultraviolet, visible, or near-infrared range) from a material when it is bombarded by an electron beam. universallab.org When integrated into a scanning electron microscope (SEM), the technique, known as CL-SEM, allows for the high-spatial-resolution mapping of the optical and electronic properties of a material. universallab.orgmpg.de The emitted light provides information about the material's band structure, defects, and impurity levels. nih.gov

In the study of cerium-cobalt materials, particularly oxides, CL-SEM is a powerful tool for investigating point defects, such as oxygen vacancies, and the charge states of ions. nih.govaip.org The luminescence of ceria is highly sensitive to its defect chemistry. Emissions in ceria are often related to charge transfer transitions involving Ce³⁺ ions, which are typically associated with oxygen vacancies. aip.orgacs.org

While direct CL-SEM studies focusing specifically on the binary "cerium-cobalt" system are less common in the literature, the principles derived from studies on doped ceria are directly applicable. The introduction of cobalt into a ceria lattice would be expected to create new defect structures and modify the local electronic environment, which would, in turn, alter the CL response. By analyzing the CL spectra and generating maps of the emission intensity and wavelength, CL-SEM could be used to visualize the distribution of cobalt-related defects, study phase segregation at the microscale, and understand how cobalt influences the formation and stability of oxygen vacancies in the ceria matrix.

Interactive Table: Cathodoluminescence Bands and Defect Assignments in Ceria-Based Materials

Material Emission Band Center (eV) FWHM (eV) Defect Assignment
Pure CeO₂ ~2.25 (Broad) ~0.50 F⁺ center (Oxygen vacancy with one trapped electron). aip.org
Pure CeO₂ ~2.46 ~0.15 Ce³⁺ center. aip.org
Gd-doped CeO₂ ~2.17 ~0.49 F⁺ center (modified by Gd). aip.org

Surface Science and In-Situ/Operando Characterization

Surface-Ligand Infrared Spectroscopy (SLIR)

Surface-Ligand Infrared Spectroscopy (SLIR) is a highly sensitive infrared spectroscopy technique used to study the adsorption and reaction of molecules (ligands) on the surfaces of materials, including well-defined single crystals and powdered catalysts. nih.govacs.org By probing the vibrational frequencies of adsorbed probe molecules, such as carbon monoxide (CO), SLIR provides detailed information about the nature of surface sites, including their crystallographic orientation, coordination environment, and oxidation state. nih.govacs.orgresearchgate.net This method is crucial for bridging the "pressure gap" and "materials gap" in catalysis, as it allows knowledge gained from ultrahigh-vacuum (UHV) studies on model single crystals to be applied to technologically relevant powder catalysts under realistic reaction conditions. acs.org

The application of SLIR to cerium-cobalt systems, particularly catalysts, would involve using probe molecules to characterize the active sites. While extensive SLIR studies have been performed on pure ceria, the principles are directly transferable to bimetallic Ce-Co materials. nih.govnih.gov On ceria, CO adsorption leads to distinct IR bands whose frequencies are characteristic of the specific crystal facet—(111), (110), or (100)—and the presence of defects like oxygen vacancies. acs.org For example, CO adsorbed on Ce⁴⁺ sites on different facets gives rise to different stretching frequencies, allowing for the identification of the exposed crystal planes on ceria nanoparticles. acs.orgnih.gov

In a cerium-cobalt oxide catalyst, SLIR with CO as a probe molecule could distinguish between CO adsorbed on Ce⁴⁺ sites, Co²⁺/Co³⁺ sites, or interfacial sites. This would provide invaluable insight into the surface structure and the nature of the interaction between the two metal oxides. By performing the experiments in-situ or operando (i.e., under reaction conditions), SLIR can track changes in the catalyst surface as the reaction proceeds. For instance, it could monitor the reduction of surface cations or the formation of intermediate species, such as carbonates, which are often observed during CO oxidation reactions. mpg.de The ability to correlate these surface changes with catalytic activity is a key strength of the operando approach. acs.orgresearchgate.net

Interactive Table: Characteristic IR Frequencies for CO Adsorption on Ceria Surfaces (as a basis for Ce-Co analysis)

Ceria Surface Adsorption Site Experimental CO Frequency (cm⁻¹) Significance
CeO₂(111) Ce⁴⁺ 2154 Reference for the most stable ceria surface. acs.org
CeO₂(110) Ce⁴⁺ 2174 Indicates presence of (110) facets or step edges. acs.org
CeO₂(100) Ce⁴⁺ 2166 Characteristic of the (100) surface. acs.org

Real-Time Monitoring of Material Behavior under Reaction Conditions

The dynamic nature of cerium-cobalt materials, particularly in catalytic applications, necessitates characterization techniques that can monitor their structural and chemical states in real-time under actual reaction conditions. This approach, often termed operando or in-situ characterization, provides invaluable insights into the active phases, reaction mechanisms, and deactivation pathways that are not discernible from ex-situ analyses of fresh or spent materials. mdpi.comacs.orgacs.org

A suite of advanced spectroscopic and microscopic techniques has been adapted for the real-time monitoring of cerium-cobalt systems. These methods allow researchers to observe changes in the crystalline structure, oxidation states of both cerium and cobalt, and the nature of adsorbed surface species as the reaction proceeds. acs.orgupc.edu

In-situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS)

In-situ XRD is a powerful tool for tracking changes in the crystalline phases of cerium-cobalt materials during reactions. aip.orgmdpi.com For instance, in studies of Co/CeO₂ catalysts for the water-gas shift reaction, in-situ XRD has revealed the facile reduction of cerium and the formation of oxygen vacancies, particularly at lower cobalt loadings. acs.orgresearchgate.net It can also monitor the stability of the CeO₂ fluorite lattice and detect the formation of any separate cobalt oxide or metallic cobalt phases at elevated temperatures. upc.eduacs.org

Complementing XRD, in-situ X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides element-specific information about the electronic state and local coordination environment of cobalt and cerium atoms. ifpenergiesnouvelles.fr For Co/CeO₂ catalysts used in CO₂ hydrogenation, in-situ XANES has been employed to track the oxidation state of cobalt. acs.orgresearchgate.net These studies have shown that under reaction conditions, cobalt can exist in various states, from oxidized species integrated into the ceria lattice to metallic cobalt nanoparticles. acs.orgresearchgate.net For example, during CO₂ hydrogenation at 250 °C, an initial rapid oxidation of metallic cobalt to CoO was observed, followed by a slower reduction process. acs.org This dynamic behavior is crucial for understanding the catalyst's activity and selectivity. acs.orgresearchgate.net

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

To probe the molecular species on the catalyst surface during a reaction, in-situ DRIFTS is widely used. mdpi.com This technique identifies adsorbed molecules and reaction intermediates, such as carbonates, formates, and carbonyls, on the surface of cerium-cobalt catalysts. acs.orgacs.org In the context of CO₂ hydrogenation, in-situ DRIFTS has helped to identify formate (B1220265) species, which can act as either reaction intermediates or spectators depending on the cobalt loading and the strength of the metal-support interaction. researchgate.net Similarly, for the water-gas shift reaction, DRIFTS analysis has revealed the presence of surface carbonate and bidentate formate species under reaction conditions. acs.org

Environmental Transmission Electron Microscopy (ETEM)

ETEM allows for the direct visualization of morphological and structural changes in cerium-cobalt nanomaterials at the atomic scale while they are exposed to a reactive gas environment and elevated temperatures. core.ac.uk This technique can provide real-time information on particle sintering, redispersion, and the dynamic restructuring of the catalyst surface. For instance, in studies of Co/CeO₂ systems, ETEM has been used to observe the dynamic changes in the shape and size of cobalt nanoparticles under reducing conditions. acs.org

The combination of these real-time monitoring techniques provides a comprehensive picture of the complex and dynamic nature of cerium-cobalt materials under reaction conditions. The findings from these studies are critical for establishing structure-activity relationships and for the rational design of more efficient and stable catalysts. acs.orgrsc.org

Research Findings from Real-Time Monitoring

The following table summarizes key findings from various in-situ and operando studies on cerium-cobalt materials, highlighting the dynamic changes observed under different reaction conditions.

Reaction Technique(s) Key Observations Reference(s)
High-Temperature Water-Gas ShiftIn-situ XRD, XANES, DRIFTSFacile cerium reduction and oxygen vacancy formation. Presence of surface carbonate and bidentate formate species. Formation of small metallic cobalt clusters at temperatures above 400 °C, leading to deactivation at higher cobalt loadings. acs.orgresearchgate.net acs.orgresearchgate.net
CO₂ HydrogenationIn-situ XAS, XRD, DRIFTS, ETEMDynamic oxidation-then-reduction of cobalt phases at the onset of the reaction. Formation of metallic cobalt during initial reduction. Identification of formate and adsorbed CO species on the surface. acs.orgresearchgate.net acs.orgresearchgate.net
CO OxidationOperando NAP-XPS, FTIR, XRDThe Co₃O₄ surface remains largely oxidized under steady-state conditions up to 200 °C. Surface reduction is observed in a pure CO atmosphere. Formation of carbonate species, which are considered spectators. acs.orgresearchgate.net acs.orgresearchgate.net
Ammonia (B1221849) SynthesisIn-situ XAFSThe catalytic activity is primarily influenced by the reduction level and particle size of cobalt. mdpi.com mdpi.com
Oxidation of Steel CoatingIn-situ ESEM, STEM, EDXDiffusion of iron and manganese from the steel into the cerium-cobalt coating. Formation of a chromia scale beneath the coating. The cerium layer did not prevent the diffusion of other elements under the applied high-temperature conditions. mpg.de mpg.de

Electronic Structure and Bonding in Cerium Cobalt Systems

Theoretical Frameworks for Electronic Structure Analysis

To unravel the complexities of the electronic structure in cerium-cobalt systems, several theoretical frameworks are employed. These computational methods provide insights into the electronic states and their interactions, which are crucial for interpreting experimental observations and predicting material properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the properties of a system can be determined from its electron density. First-principles calculations, which are based on DFT, are performed without any empirical parameters, relying only on fundamental physical constants.

In the context of cerium-cobalt compounds, DFT calculations are instrumental in determining properties such as phase stability, electronic band structure, and magnetic moments. For instance, first-principles calculations have been successfully applied to investigate the phase relations and thermodynamic properties of Al-Co-Cr ternary alloys, which provides a methodological basis for studying more complex cerium-cobalt based systems youtube.com. DFT studies on cobalt-doped ceria (CeO₂) have provided insights into structural and electronic properties, demonstrating the utility of this approach in understanding how cobalt doping influences the ceria lattice and its electronic characteristics utq.edu.iqresearchgate.net. Furthermore, DFT has been used to study the adsorption of molecules on ceria and ceria-zirconia nanoclusters, highlighting its capability to model surface interactions and catalytic properties lmu.de.

Systematic DFT and combined DFT with dynamical mean-field theory (DFT+DMFT) calculations have been performed on the CeCo₅ system to investigate its magnetization and electronic structure. These studies consistently treat the correlation effects in both Ce-4f and Co-3d orbitals in the spin-polarized state aps.orgaps.org. Such calculations have shown that the inclusion of dynamic correlation effects is crucial for accurately describing the electronic spectra aps.org.

The Local Density Approximation (LDA) is a class of approximations to the exchange-correlation (XC) energy functional in DFT. In the LDA, the XC energy at any point in the electron gas is assumed to be the same as that of a homogeneous electron gas with the same local density. While it is a simplification, the LDA has been surprisingly successful in describing a wide range of materials.

For cerium and its compounds, the LDA+U method, which adds an on-site Coulomb interaction term (U) to the LDA functional, has been particularly important. This approach is better at treating the strongly correlated 4f electrons of cerium. Studies on the alpha and gamma phases of cerium have shown that the LDA+U method can accurately reproduce experimental observations regarding the itinerant nature of 4f electrons in the alpha phase and their localized character in the gamma phase iut.ac.ir. The choice of the effective U parameter is crucial and its dependence on the specific properties being investigated has been a subject of detailed study for cerium oxides researchgate.netcore.ac.uk.

The Hubbard model is a fundamental model in solid-state physics that describes the transition between metallic and insulating behavior in terms of the competition between the kinetic energy of electrons (favoring delocalization) and the on-site Coulomb repulsion (favoring localization). In systems with multiple relevant orbitals, such as the d and f orbitals in cerium-cobalt compounds, a multi-band Hubbard Hamiltonian is necessary to capture the physics accurately.

This model is particularly relevant for describing the strong electronic correlations that arise from the partially filled d or f shells. The on-site Coulomb interaction (U) and the Hund's exchange coupling (J) are key parameters in this model. The interplay between chemical disorder and electronic correlations has been highlighted as a significant factor influencing the electronic structure of compositionally complex alloys nih.gov. In the context of cerium-cobalt systems, the strong correlation effects of the Ce 4f electrons are a defining feature. The combination of DFT with Dynamical Mean-Field Theory (DMFT) is a state-of-the-art method to treat these strong correlations. This approach has been used to study FeCo alloys, revealing that strong correlations on Fe sites are driven by Hund's coupling, while Co sites exhibit more itinerant magnetism researchgate.neturfu.ru. These findings provide a framework for understanding the role of Coulomb correlations in the magnetic properties of related cerium-cobalt compounds.

Crystal Field Theory (CFT) provides a model for the breaking of degeneracies of electron orbital states, particularly d or f orbitals, due to the electrostatic field produced by surrounding ions or ligands. In intermetallic compounds, the arrangement of neighboring atoms creates a "crystal field" that lifts the degeneracy of the atomic orbitals of the central atom.

Table 1: Overview of Theoretical Frameworks for Electronic Structure Analysis of Cerium-Cobalt Systems
Theoretical FrameworkDescriptionKey Applications in Cerium-Cobalt Systems
Density Functional Theory (DFT)A quantum mechanical method to investigate the electronic structure of many-body systems based on the electron density.Calculation of phase stability, electronic band structure, magnetic moments, and surface properties. researchgate.netrecercat.cataps.orgresearchgate.net
Local Density Approximation (LDA)An approximation within DFT where the exchange-correlation energy is treated as a function of the local electron density. Often used as LDA+U to account for strong correlations.Investigation of the itinerant vs. localized nature of Ce 4f electrons and calculation of structural and magnetic properties. iut.ac.ir
Multi-band Hubbard HamiltonianA model that describes strongly correlated electrons in materials with multiple relevant orbitals, considering kinetic energy, on-site Coulomb repulsion (U), and Hund's coupling (J).Understanding the origin of magnetic moments and the degree of electron correlation on both Ce and Co sites. lmu.dearxiv.orgaps.orgresearchgate.net
Crystal Field Theory (CFT)A model that describes the splitting of d and f orbital energy levels due to the electrostatic field of surrounding ions.Explaining the origin of magnetocrystalline anisotropy and the magnetic behavior of the Ce ion. youtube.commsu.rulibretexts.orgyoutube.comwikipedia.org

Hybridization Effects in Cerium-Cobalt Compounds

Hybridization, the mixing of atomic orbitals to form new hybrid orbitals, plays a crucial role in determining the electronic and bonding properties of cerium-cobalt intermetallics. The extent of this mixing influences the degree of localization of the 4f electrons and the magnetic behavior of the system.

A key feature in the electronic structure of many cerium-cobalt compounds is the hybridization between the cerium 4f states and the cobalt 3d states. This interaction is fundamental to understanding the anomalous properties of compounds like CeCo₅ aps.org. The energy levels of the Ce 4f electrons are close to the Fermi level, allowing them to mix with the conduction band electrons, which are primarily of Co 3d character.

This 4f-3d hybridization leads to a number of important consequences:

Itinerant 4f Magnetism: In CeCo₅, the hybridization is strong enough to induce an itinerant character in the 4f electrons. This results in a non-negligible magnetic moment on the cerium site that is composed of both spin and orbital contributions, a hallmark of itinerant 4f magnetism aps.org.

Reduced Magnetic Moment: The hybridization contributes to a reduction in the total magnetic moment of CeCo₅ compared to isostructural compounds like YCo₅ and LaCo₅, where the rare-earth element does not have 4f electrons near the Fermi level aps.org.

Mixed Valence: The strength of the hybridization can lead to a mixed valence state for cerium, where the 4f occupation is non-integral. DFT+DMFT calculations on CeCo₅ have been used to evaluate the valence state fluctuations of the Ce 4f shell aps.orgaps.org.

Influence on Magnetic Anisotropy: The hybridization indirectly affects the magnetocrystalline anisotropy. The coupling between the RE-4f and TM-3d magnetic moments is mediated through the RE-5d orbitals. The 4f-3d hybridization can influence this indirect coupling pathway.

The degree of hybridization is sensitive to the interatomic distances and the local coordination environment. Therefore, changes in the crystal structure, for example through substitution of cobalt with other elements, can significantly alter the hybridization and, consequently, the magnetic properties of the material aps.orgiastate.edu. In cerium oxides, the covalent nature of the Ce 4f contribution to the valence band arises from hybridization with the O 2p bands, which provides a contrasting example of hybridization involving cerium's 4f electrons cuni.cz. In cerium metal itself, 4f-5d hybridization is a key factor in explaining the α-γ phase transition aps.org.

Table 2: Effects of 4f-3d Hybridization in Cerium-Cobalt Compounds
EffectDescriptionExample Compound
Itinerant 4f MagnetismThe mixing of Ce 4f and Co 3d states leads to delocalization of the 4f electrons, resulting in a magnetic moment with both spin and orbital contributions on the Ce site. aps.orgCeCo₅
Reduced Total Magnetic MomentThe hybridization results in a lower overall magnetic moment compared to similar compounds without 4f electrons near the Fermi level. aps.orgCeCo₅
Mixed Valence of CeriumStrong hybridization can lead to a non-integral occupation of the Ce 4f shell, indicating a mixed valence state. aps.orgaps.orgCeCo₅
Modification of Magnetic AnisotropyThe hybridization influences the indirect exchange coupling between Ce 4f and Co 3d moments, which is a key determinant of magnetocrystalline anisotropy.Ce(Co,Cu)₅

Influence on Electronic Configuration and Ground States

The electronic configuration of elemental cerium is [Xe]4f¹5d¹6s², and for cobalt, it is [Ar]3d⁷4s². youtube.comshef.ac.ukstackexchange.comwebelements.comkle.cz In cerium-cobalt systems, the proximity of the 4f energy levels to the Fermi level leads to instabilities in the electronic configuration of the cerium ion. This results in a ground state that can deviate significantly from what would be expected based on simple atomic models.

In many cerium-cobalt compounds, the cerium ion does not adopt a purely integral valence state (either Ce³⁺ with a 4f¹ configuration or Ce⁴⁺ with a 4f⁰ configuration). Instead, it often exhibits a mixed or intermediate valence state. sinica.edu.twuq.edu.auresearcher.life This means the ground state is a quantum mechanical mixture of the 4f¹ and 4f⁰ configurations. For instance, in CeCo₂, the cerium is considered to be in an intermediate valence state, which contributes to its nonmagnetic ground state. sinica.edu.tw

The electronic configuration of cobalt is also influenced by its chemical environment within the intermetallic lattice. The 3d electrons of cobalt hybridize with the 5d and 6s electrons of cerium, as well as with the 3d electrons of neighboring cobalt atoms. This hybridization broadens the 3d band and is crucial in determining the magnetic properties of the compound.

A notable deviation from Hund's rules can be observed in some cerium-cobalt systems, such as CeCo₅. arxiv.org Hund's rules, which determine the ground state of an isolated ion, are not always applicable due to the strong solid-state effects. In CeCo₅, the formation of non-localized 4f states leads to a deviation from the expected ground state configuration. arxiv.org This highlights the importance of considering the full electronic structure of the solid rather than relying on atomic pictures.

Table 1: Ground State Properties of Selected Cerium-Cobalt Compounds

CompoundCerium Valence StateGround State Description
CeCo₂Intermediate/MixedNonmagnetic
CeCo₅MixedFerromagnetic with high anisotropy
Ce₂Co₁₇Close to 3+Ferromagnetic

Band Structure and Fermi Surface Analysis

The band structure and Fermi surface of cerium-cobalt compounds are critical for understanding their electronic and magnetic properties. These are typically investigated using a combination of experimental techniques, such as de Haas-van Alphen (dHvA) measurements and angle-resolved photoemission spectroscopy (ARPES), and theoretical calculations based on density functional theory (DFT). qucosa.deaps.orgaps.orgarxiv.org

The band structure of these intermetallics is characterized by a complex arrangement of energy bands near the Fermi level, arising from the Ce 4f, Ce 5d, and Co 3d orbitals. The degree of hybridization between these orbitals dictates the width and dispersion of the bands. The Co 3d bands are generally broad and dominate the density of states near the Fermi level, contributing significantly to the metallic conductivity.

The Fermi surface, which represents the boundary between occupied and unoccupied electronic states at absolute zero temperature, is often complex and multi-sheeted in these materials. qucosa.deaps.orgarxiv.org Its topology is a sensitive function of the crystal structure and the specific cerium-cobalt compound. For instance, calculations for ferromagnetic cobalt show a complex Fermi surface that is in good agreement with dHvA experiments. aps.orgaps.org The shape of the Fermi surface is crucial for explaining transport properties and magnetic ordering phenomena.

In compounds like CeCo₅, the electronic structure calculations reveal a significant density of states from the Co 3d orbitals at the Fermi level, which is essential for its ferromagnetic behavior. The 4f states of cerium can appear as narrow, localized bands or as broader, more itinerant features depending on the specific compound and the theoretical approach used. arxiv.org

Valence State Analysis of Cerium Ions

The valence state of cerium ions in cerium-cobalt compounds is a key parameter that influences their physical properties. As mentioned, cerium can exist in a trivalent (Ce³⁺, 4f¹), tetravalent (Ce⁴⁺, 4f⁰), or a mixed-valent state. nist.govwikipedia.org The ability of cerium to fluctuate between these valence states is a hallmark of many of its compounds. uq.edu.auresearcher.life

Experimental techniques such as X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are powerful tools for probing the cerium valence state. sinica.edu.twresearchgate.net For example, in CeCo₂ thin films, Ce L₃-edge XAS spectra clearly show features corresponding to both Ce³⁺ and Ce⁴⁺ final states, confirming the mixed valence nature of cerium in this compound. sinica.edu.tw The relative intensity of these features can even vary with film thickness, indicating a sensitivity of the electronic structure to the local environment. sinica.edu.tw

In CeCo₅, spin-polarized DFT+DMFT (Dynamical Mean-Field Theory) calculations have been employed to investigate the Ce-4f valence state fluctuations. aps.org These studies reveal a mixed-valence nature and a significant reduction in the Ce-4f magnetic moment compared to purely localized DFT calculations. aps.org The valence of cerium in Ce-transition-metal compounds has been shown to be sensitive to the specific transition metal and the stoichiometry of the alloy. aps.org For instance, in Ce₂Co₁₇, X-ray absorption spectroscopy analysis suggests a Ce valence between 3.0 and 3.3. aps.org

Table 2: Experimentally Determined Cerium Valence in Selected Compounds

CompoundExperimental TechniqueEstimated Cerium Valence
CeCo₂X-ray Absorption Spectroscopy (XAS)Mixed (Ce³⁺/Ce⁴⁺)
CeCo₅DFT+DMFT CalculationsMixed
Ce₂Co₁₇X-ray Absorption Spectroscopy (XAS)~3.0 - 3.3

Orbital Contributions to Magnetic Moments

The magnetic moments in cerium-cobalt compounds arise from both the spin and orbital angular momenta of the electrons. While the spin contribution is often dominant, the orbital contribution can be significant, particularly for the 4f electrons of cerium, and plays a crucial role in determining the magnetocrystalline anisotropy.

In transition metals like cobalt, the orbital magnetic moment is largely quenched due to the crystal field environment. rptu.de However, in cerium-cobalt intermetallics, the spin-orbit coupling of the 4f electrons in cerium is strong. This coupling can lead to a substantial unquenched orbital moment for the Ce ion. The interaction between the Ce 4f and Co 3d electrons can also induce a small orbital moment on the cobalt sites.

X-ray magnetic circular dichroism (XMCD) is a powerful experimental technique that allows for the separate determination of the spin and orbital contributions to the magnetic moment for each element in a compound. rptu.deaps.orgnii.ac.jpresearchgate.net Studies on cerium intermetallic compounds have demonstrated the extreme sensitivity of the 4f orbital contribution to the degree of localization of the 4f electrons. aps.org

Theoretical calculations are also essential for understanding the orbital contributions. For instance, in doped Fe-Co alloys, it has been shown that the addition of heavier elements can lead to increased electron localization and stronger spin-orbit coupling, resulting in enhanced magnetic moments primarily through increased contributions of the orbital magnetic moments. sciencedaily.com In CeCo₅, first-principles calculations are used to understand how substitutions at the cobalt sites can influence the magnetic moment of cerium, which is intimately tied to its orbital contribution. aps.org

Magnetic Phenomena and Properties in Cerium Cobalt Intermetallics

Fundamental Magnetic Ordering

The magnetic behavior of cerium-cobalt intermetallic compounds is a complex interplay of the localized 4f electrons of cerium and the itinerant 3d electrons of cobalt. This interaction gives rise to a variety of magnetic ordering phenomena, including ferromagnetism, ferrimagnetism, and paramagnetism, largely dependent on the stoichiometry, crystal structure, and temperature.

Ferromagnetism and Itinerant 4f Magnetism

In compounds like CeCo₅, the cerium ion is often found in a mixed-valence state, which significantly affects the magnetic properties. The 4f electron of cerium can hybridize with the conduction electrons, leading to a phenomenon known as itinerant 4f magnetism. This is distinct from the more localized 4f magnetism observed in other rare-earth elements like neodymium or samarium. The degree of this itinerancy can be influenced by factors such as pressure, temperature, and chemical substitution. For instance, in some Ce-Co compounds, the application of pressure can tune the hybridization between the 4f and conduction electrons, thereby altering the magnetic state.

The interplay between the cobalt and cerium magnetic moments is also crucial. In many ferromagnetic Ce-Co compounds, the magnetic moments of the cerium and cobalt sublattices align parallel to each other. However, the magnitude of the cerium moment is often smaller than what would be expected for a fully localized Ce³⁺ ion, a direct consequence of the itinerant character of the 4f electron. This itinerant behavior is a subject of ongoing research, as it is fundamental to understanding and potentially enhancing the magnetic properties of these materials for applications.

Ferrimagnetism in R-Co-B Compounds

In ternary systems containing rare earths (R), cobalt, and boron, ferrimagnetic ordering is a common occurrence. While extensive research has been conducted on compounds where R is a heavy rare earth, cerium-containing R-Co-B alloys also exhibit complex magnetic structures. In these compounds, the magnetic moments of the cerium and cobalt sublattices can align antiparallel to each other, resulting in a net magnetic moment that is the difference between the two.

For instance, in the broader Ce-Fe-Co-B system, which has been investigated for permanent magnet applications, several magnetic phases have been identified. These include Ce₂(Fe,Co)₁₄B, Ce(Co,Fe)₄B, and Ce₃(Co,Fe)₁₁B₄. Magnetic Force Microscopy (MFM) analysis of these phases suggests differing magnetic strengths, with the Ce₂(Fe,Co)₁₄B phase showing stronger magnetization compared to the others. The magnetic ordering in these complex structures arises from the competing exchange interactions between the Ce-Co, Co-Co, and Ce-Fe pairs. The presence of boron is critical in stabilizing the crystal structure and mediating these magnetic interactions.

Paramagnetic Behavior

Above their respective ordering temperatures (Curie temperature for ferromagnetic and ferrimagnetic materials), cerium-cobalt intermetallics exhibit paramagnetic behavior. In the paramagnetic state, the individual magnetic moments of the atoms are randomly oriented due to thermal agitation, resulting in no net magnetization in the absence of an external magnetic field. When an external magnetic field is applied, the moments tend to align with the field, leading to a weak, positive magnetic susceptibility.

The paramagnetic susceptibility of cerium-cobalt compounds often follows the Curie-Weiss law, particularly at high temperatures. However, deviations from this behavior can occur, especially in systems with strong hybridization effects or crystal field splitting of the cerium 4f energy levels. The paramagnetic response of these materials provides valuable insights into the effective magnetic moment of the constituent ions and the nature of the magnetic interactions present in the ordered state. For example, in some cerium-based compounds, the paramagnetic effective moment can indicate the valence state of the cerium ion.

Magnetocrystalline Anisotropy in Cerium-Cobalt Materials

Magnetocrystalline anisotropy refers to the dependence of the internal energy of a crystal on the direction of its magnetization. In the context of permanent magnets, a high magnetocrystalline anisotropy is crucial as it helps to maintain the magnetization along a specific crystallographic direction, known as the easy axis.

Intrinsic Mechanisms of Magnetic Anisotropy

The intrinsic magnetocrystalline anisotropy in cerium-cobalt materials originates from the interplay of several factors at the atomic level. A primary contributor is the spin-orbit coupling of the electrons. In the cobalt sublattice, the 3d electrons contribute to the anisotropy, but this is often not sufficient for high-performance permanent magnet applications. The 4f electrons of the rare-earth element typically play a more significant role.

In the case of cerium, the situation is complex due to the aforementioned itinerant nature of its 4f electron. The magnetocrystalline anisotropy is highly sensitive to the electronic state of the cerium ion. A more localized Ce³⁺ state is generally associated with a stronger contribution to the magnetocrystalline anisotropy compared to the non-magnetic Ce⁴⁺ state or a highly itinerant 4f state.

Crystal field effects also play a crucial role. The arrangement of the neighboring ions in the crystal lattice creates an electrostatic field that lifts the degeneracy of the 4f electron orbitals. This interaction, combined with spin-orbit coupling, leads to a preferential orientation of the magnetic moment. The symmetry of the crystal structure is therefore a determining factor for the magnetocrystalline anisotropy. For example, hexagonal and tetragonal crystal structures, common in rare-earth permanent magnets, can give rise to strong uniaxial anisotropy.

Research on compounds such as CeCo₅ and Ce₂Co₁₇ has shown that the magnetocrystalline anisotropy can be significantly influenced by doping. Substituting other elements into the crystal lattice can alter the crystal field environment of the cerium ions and modify the electronic band structure, thereby tuning the anisotropy.

Contributions of Interface Anisotropy and Volume Anisotropy

In thin films and multilayer structures of cerium-cobalt materials, the total magnetic anisotropy is a combination of contributions from the bulk of the material (volume anisotropy) and from the interfaces between different layers (interface anisotropy).

Volume anisotropy is the intrinsic magnetocrystalline anisotropy of the bulk material, as discussed in the previous section. It arises from the crystallographic structure and the electronic properties of the constituent atoms.

Interface anisotropy , also known as surface anisotropy, is a phenomenon that becomes significant in thin films and multilayers where the ratio of surface atoms to volume atoms is high. At an interface, the symmetry of the crystal lattice is broken, which can lead to a significant change in the local electronic structure and magnetic properties. This broken symmetry gives rise to an additional source of magnetic anisotropy that is localized at the interface.

In cobalt-based multilayers, such as Co/Pd or Co/Au, it has been shown that the interface anisotropy can be strong enough to overcome the shape anisotropy (which favors in-plane magnetization) and induce a perpendicular magnetic anisotropy, where the easy axis of magnetization is perpendicular to the film plane. This effect is highly dependent on the materials forming the interface and the quality of the interface itself.

While specific experimental data on interface and volume anisotropy in cerium-cobalt thin films is not as abundant as for simpler cobalt-based systems, the same principles apply. The total effective anisotropy (K_eff) in a thin film of thickness (t) can be expressed as:

K_eff = K_v + (2 * K_s) / t

Data Tables

Table 1: Magnetic Properties of Selected Cerium-Cobalt Intermetallic Compounds

Compound Magnetic Ordering Curie Temperature (K) Saturation Magnetization (μB/f.u.) Notes
CeCo₂ Paramagnetic - - Exhibits enhanced Pauli paramagnetism.
CeCo₅ Ferromagnetic ~650 ~7.5 Cerium has a mixed valence state.
Ce₂Co₁₇ Ferromagnetic ~1100 ~26 High Curie temperature, but relatively low anisotropy.
CeCo₄B Magnetic - - Part of the R-Co-B family of magnetic materials.

Table 2: Anisotropy Parameters in Magnetic Materials

Parameter Symbol Description Typical Influence on Ce-Co Systems
Volume Anisotropy Constant K_v Intrinsic magnetocrystalline anisotropy of the bulk material. Dependent on crystal structure and Ce valence state.
Interface Anisotropy Constant K_s Anisotropy arising from the broken symmetry at interfaces. Becomes significant in thin films and nanostructures.

Strain-Induced Anisotropy and its Enhancement

Strain engineering is a potent method for tailoring the magnetic anisotropy of intermetallic compounds. In cerium-cobalt systems, the application of strain, whether through epitaxial growth on a mismatched substrate or by mechanical means, can significantly alter the magnetocrystalline anisotropy (MCA). This phenomenon arises from the intimate coupling between the crystal lattice and the electronic orbitals of the magnetic ions. Anisotropic lattice distortions induced by strain modify the spin-orbit coupling, which is a fundamental origin of MCA.

The effect of strain on magnetic anisotropy has been observed in various cobalt-based systems. For instance, in epitaxial hcp Co films, a direct correlation between epitaxial strain and magneto-optical anisotropy, which is closely related to MCA, has been established. aps.org A linear relationship was found, with a significant percentage increase in magneto-optical anisotropy for every 1% of epitaxial strain. aps.org This highlights the sensitivity of the magnetic properties to lattice distortions. Similarly, in Co-based nanocomposite alloys, giant induced magnetic anisotropies have been achieved through strain annealing. researchgate.net

While direct experimental data on strain-induced anisotropy specifically in Ce-Co intermetallics is not as abundant, the underlying principles are transferable. The strain-induced anisotropy reflects the direction of spontaneous magnetization under stress and is influenced by the direction of that stress. aps.org In thin films, for example, compressive or tensile strain can favor out-of-plane or in-plane magnetization, respectively, by altering the orbital energies and their hybridization. This manipulation of the easy magnetization axis is crucial for applications in magnetic recording and spintronic devices. First-principles calculations can be employed to predict the microscopic origins of these strain-mediated changes in magnetocrystalline anisotropy energy.

Tuning Anisotropy via Compositional Substitution in Ce-Co Systems

Compositional substitution is a widely employed and effective strategy to manipulate the magnetic anisotropy of cerium-cobalt intermetallics. By introducing other elements into the crystal lattice, it is possible to modify the local atomic environments, electronic structure, and crystal field, thereby tuning the magnetocrystalline anisotropy energy (MAE).

In the Ce₂Co₁₇ system, which possesses a small easy-axis magnetocrystalline anisotropy, site-selective substitutional doping has been explored to enhance its permanent magnet characteristics. arxiv.org Density functional theory (DFT) calculations have shown that replacing cobalt atoms at the "dumbbell" sites, which contribute negatively to the MCA, with elements like iron (Fe) or manganese (Mn) can greatly enhance the uniaxial anisotropy. researchgate.net Zirconium (Zr) doping has also been found to be particularly effective in enhancing the MCA in this system. researchgate.net The enhancement of MAE through substitution is often linked to modifications of the electronic structure near the Fermi level. researchgate.net

The CeCo₅ system is another platform where compositional substitution has been successfully used to tune magnetic anisotropy. Theoretical studies have demonstrated a remarkable enhancement of the MAE in CeCo₅ upon substituting cobalt with copper (Cu) at the 2c crystallographic sites. osti.gov This enhancement is attributed to the formation of asymmetric charge hybridization between Cu and Co atoms, which alters the intrinsic behavior of the adjacent cerium ions, making them more uniaxial. osti.gov The strategic substitution can lead to a significant increase in coercivity and magnetocrystalline anisotropy without a substantial decrease in the magnetic moment. osti.gov

The choice of the substituting element and its crystallographic site is critical. For instance, in SmCo₅₋ₓCuₓ thin films, a related system, Cu substitution at the Co₃g sites was found to stabilize the SmCo₅ structure and enhance magnetic anisotropy and coercivity. acs.org This suggests that similar site-specific substitutions in Ce-Co compounds can yield tailored magnetic properties. The table below summarizes the effect of various substituents on the magnetic anisotropy of Ce-Co systems based on theoretical and experimental findings.

Host Compound Substituent Substitution Site Effect on Anisotropy
Ce₂Co₁₇Fe, MnCo (dumbbell)Enhances uniaxial anisotropy
Ce₂Co₁₇ZrCo (dumbbell)Enhances uniaxial anisotropy
Ce₂Co₁₇LaCe (2b, 2c)Depletes MAE
Ce₂Co₁₇SmCe (2c)Favors incremental MAE
CeCo₅CuCo (2c)Enhances MAE significantly

Spin Reorientation Transitions (SRT) in Cerium-Cobalt Alloys

Phenomenological Analysis of SRT

Spin reorientation transitions (SRT) in magnetic materials involve a change in the easy direction of magnetization with temperature. In cerium-cobalt alloys, as in many rare earth-transition metal intermetallics, SRTs arise from the competing magnetic anisotropies of the cerium (4f) and cobalt (3d) sublattices. A phenomenological approach to understanding these transitions involves analyzing the temperature dependence of the anisotropy constants.

The total magnetic anisotropy energy of a tetragonal system, to a first-order approximation, can be expressed as: E_a = K₁sin²θ + K₂sin⁴θ

where K₁ and K₂ are the first and second-order anisotropy constants, and θ is the angle between the magnetization vector and the principal symmetry axis. The easy direction of magnetization corresponds to the minimum of this energy. An SRT occurs when the sign of K₁ changes with temperature.

In Ce-Co compounds, the Co sublattice generally exhibits an easy-axis anisotropy that weakens with increasing temperature. In contrast, the Ce sublattice anisotropy can be more complex and may favor an easy-plane at certain temperatures. The competition between these two contributions leads to a temperature-driven SRT. For example, a transition from an easy-axis to an easy-plane configuration occurs as the temperature changes. The nature of the transition, whether it is a first-order or second-order phase transition, can also be analyzed within this phenomenological framework. arxiv.org

Microscopic Physical Models for SRT

Microscopic models for SRT in cerium-cobalt intermetallics delve into the quantum mechanical origins of the competing anisotropies. These models consider the interactions at the atomic level, primarily the 4f-3d exchange interaction, the crystalline electric field (CEF) experienced by the 4f electrons of cerium, and the single-ion anisotropy of both the cerium and cobalt ions.

A key aspect of these models is the treatment of the 4f-3d interaction, which can be modeled as an effective magnetic field from the ordered 3d (cobalt) sublattice acting on the 4f (cerium) ions. arxiv.org The response of the cerium ions to this effective field is dictated by the splitting of their 4f energy levels by the CEF. The temperature evolution of the population of these CEF levels leads to a temperature-dependent anisotropy of the cerium sublattice.

Influence of Crystal Field and Exchange Interactions on SRT

The crystal field (CEF) and exchange interactions are the primary drivers of spin reorientation transitions in cerium-cobalt alloys. The CEF, which arises from the electrostatic field of the surrounding ions, lifts the degeneracy of the 4f electron orbitals of the cerium ions. This splitting creates a set of energy levels, and the ground state determines the single-ion anisotropy of the cerium at low temperatures.

The cause of both the temperature and the character of the SRT is a competition between the second and fourth-order spin anisotropy of the 3d sublattice, the crystal field for the 4f ions, and the 4f-3d interaction. arxiv.org In some cases, the anisotropic exchange interaction between the rare-earth and transition-metal ions is considered a primary driver for the SRT.

Correlation with Crystal Symmetry and Lattice Distortion

Spin reorientation transitions are often intimately linked to the crystal symmetry and can be accompanied by lattice distortions. The magnetocrystalline anisotropy is inherently dependent on the symmetry of the crystal lattice. Any change in the easy direction of magnetization can, through magneto-elastic coupling, induce a distortion in the crystal structure.

In some materials, a structural phase transition has been observed to coincide with the spin reorientation temperature. For example, in MnBi single crystals, a symmetry-lowering lattice distortion from hexagonal to orthorhombic occurs at the SRT. researchgate.net This distortion is driven by magneto-elastic coupling. While such a distinct phase transition is not always present in Ce-Co compounds, more subtle lattice distortions are expected.

The correlation between crystal symmetry and SRT is rooted in the fact that the CEF, which is a primary determinant of the 4f anisotropy, is itself dictated by the local point symmetry of the rare-earth ion. Therefore, any distortion of the lattice will modify the CEF, which in turn affects the magnetic anisotropy and can trigger or influence an SRT. High-resolution structural analysis techniques, such as synchrotron X-ray and neutron diffraction, are crucial for detecting and characterizing these subtle lattice distortions associated with spin reorientation transitions.

Magnetocaloric Effect (MCE) in Cerium-Cobalt Compounds

The magnetocaloric effect (MCE) is a magneto-thermodynamic phenomenon wherein a magnetic material undergoes a change in temperature upon the application or removal of a magnetic field under adiabatic conditions. This effect is intrinsic to magnetic solids and is most pronounced near the material's magnetic ordering temperature.

The MCE is rooted in the coupling of the magnetic spin system with an external magnetic field, which alters the magnetic part of the total entropy of the solid. When a magnetic field is applied, the magnetic moments align, leading to a decrease in the magnetic entropy. If this process is done adiabatically (with no heat exchange with the surroundings), the material's temperature increases to conserve the total entropy. Conversely, adiabatic removal of the field allows the magnetic moments to randomize, increasing magnetic entropy and causing the material to cool.

The MCE can be quantified by the isothermal magnetic entropy change (ΔSM) and the adiabatic temperature change (ΔTad). The magnetic entropy change is a key parameter for characterizing the MCE and can be calculated from magnetization measurements as a function of temperature and magnetic field using the Maxwell relation.

The magnetocaloric effect can be categorized as either direct or inverse. A direct magnetocaloric effect is observed when a material heats up upon the application of a magnetic field and cools down upon its removal. This behavior is typical for materials undergoing a transition from a paramagnetic to a ferromagnetic state, where the applied field enhances the magnetic order, thus decreasing the magnetic entropy.

Conversely, an inverse magnetocaloric effect occurs when a material cools down upon the application of a magnetic field and heats up upon its removal. This phenomenon is often associated with transitions from an antiferromagnetic to a ferromagnetic state. In such cases, the applied field can disrupt the antiferromagnetic order, leading to an increase in magnetic entropy. For instance, in the Ce(Fe0.975Cr0.025)2 compound, a direct MCE is observed at the paramagnetic-ferromagnetic transition, while an inverse MCE is linked to the lower-temperature ferromagnetic-antiferromagnetic transition. researchgate.net

The composition of cerium-cobalt intermetallics plays a crucial role in determining their magnetocaloric properties. By substituting elements, it is possible to tune the magnetic transition temperatures and, consequently, the operating temperature range of the MCE.

In the Ce2Fe17-xCox system, for example, substituting iron with cobalt significantly alters the magnetic behavior. The parent compound, Ce2Fe17, exhibits complex magnetic transitions, with an antiferromagnetic ground state. nih.gov As cobalt is introduced, the antiferromagnetic state is progressively suppressed, and a ferromagnetic ground state is stabilized. nih.gov This substitution shifts the magnetic transition temperature to near room temperature, enhancing the potential for practical applications. nih.gov Specifically, increasing the cobalt content (x) from 0 to 0.7 in Ce2Fe17-xCox shifts the primary magnetic transition from around 200 K to 285 K. nih.gov

The nature of the magnetic transition also dictates the characteristics of the MCE. The Ce2(Fe, Co)17 compounds exhibit a second-order magnetic phase transition, which ensures a reversible MCE, a desirable feature for refrigeration cycles. nih.gov

The Relative Cooling Power (RCP) is a key figure of merit for evaluating the refrigeration efficiency of a magnetocaloric material. It represents the amount of heat that can be transferred between the hot and cold reservoirs in one ideal refrigeration cycle. RCP is calculated as the product of the maximum magnetic entropy change (-ΔSMmax) and the full width at half maximum (δTFWHM) of the ΔSM versus temperature curve.

In the Ce2Fe17-xCox series, the RCP values are significantly influenced by both the cobalt concentration and the applied magnetic field. For instance, Ce2Fe16.5Co0.5 exhibits an RCP of 533 J/kg at an applied field of 5 T. nih.gov The RCP values for some Co-substituted compounds are comparable or even superior to other notable magnetocaloric materials. sinica.edu.tw The broad entropy change curves observed in these materials contribute to their enhanced RCP. mdpi.com

Magnetocaloric Properties of Ce2Fe17-xCox Compounds
CompoundApplied Field (T)Operating Temp. (K)-ΔSMmax (J/kg·K)RCP (J/kg)
Ce2Fe172~1200.25N/A
Ce2Fe172~2000.4
Ce2Fe16.5Co0.55N/A3.7533
Ce2Fe16.4Co0.65280N/A480
Ce2Fe16.3Co0.75290N/A420

Exchange Coupling Phenomena in Heterostructures and Nanocomposites

Exchange coupling at the interface of different magnetic materials in heterostructures and nanocomposites can lead to novel magnetic properties not present in the individual constituent materials. This interaction is particularly relevant in systems combining hard and soft magnetic phases or ferromagnetic and antiferromagnetic materials.

In heterostructures such as thin-film multilayers, the exchange interaction across the interface between a ferromagnetic (FM) and an antiferromagnetic (AFM) layer can result in a phenomenon known as exchange bias. mdpi.com This is characterized by a shift in the magnetic hysteresis loop along the field axis, an effect that is established by cooling the material in a magnetic field through the Néel temperature of the antiferromagnet. mdpi.com While extensively studied in various material systems, specific research on exchange bias in Ce-Co based thin films is an emerging area.

In nanocomposites, interfacial exchange coupling between hard and soft magnetic phases can lead to an enhancement of the magnetic properties. For instance, a composite of hard magnetic nanoparticles embedded in a soft magnetic matrix can exhibit a high maximum energy product, combining the high coercivity of the hard phase with the high saturation magnetization of the soft phase. The effectiveness of this coupling depends on the size of the nanograins and the strength of the interfacial exchange. While the concept is well-established, its application to cerium-cobalt-based nanocomposites is a subject of ongoing research to optimize their performance as permanent magnets.

Temperature Dependence of Magnetic Properties

The magnetic properties of cerium-cobalt intermetallics are strongly dependent on temperature. Key properties such as saturation magnetization, remanence, and coercivity exhibit distinct thermal variations that are critical for their application, particularly in permanent magnets.

Generally, as temperature increases, thermal fluctuations increasingly counteract the magnetic ordering, leading to a decrease in both saturation magnetization and remanence. This decrease continues until the Curie temperature (TC), at which the material transitions from a ferromagnetic or ferrimagnetic state to a paramagnetic state, and the spontaneous magnetization vanishes. For example, in Ce2(Fe, Co)17 compounds, magnetization measurements from 10 K to 340 K show a clear transition to a paramagnetic state at higher temperatures. nih.gov

The temperature dependence of coercivity is more complex and varies between different materials. In many permanent magnet materials, including some Sm-Co based systems, coercivity decreases with increasing temperature. This is because thermal energy assists in overcoming the energy barriers for magnetization reversal. However, in some cases, an abnormal increase in coercivity with temperature has been observed.

Catalytic Applications of Cerium Cobalt Compounds

Redox Catalysis

Cerium-cobalt compounds are highly effective in redox catalysis, a process involving the transfer of electrons between chemical species. Their efficacy stems from the variable oxidation states of both cerium (Ce³⁺/Ce⁴⁺) and cobalt (Co²⁺/Co³⁺), which facilitates the necessary electron transfer for catalytic cycles. This property is particularly valuable in applications requiring the oxidation or reduction of substrates, such as environmental remediation and energy production.

One of the most significant applications of cerium-cobalt catalysts is in the oxidation of diesel soot, a major component of particulate matter emissions from diesel engines. These catalysts are designed to lower the temperature at which soot combusts, enabling the regeneration of diesel particulate filters (DPFs) under normal engine operating conditions.

The combination of cerium and cobalt oxides in a single catalyst material results in a synergistic or cooperative effect, leading to significantly enhanced catalytic activity for soot oxidation compared to the individual oxides. researchgate.netunizar.esconicet.gov.armdpi.com This synergy arises from the strong interaction at the interface between the ceria (CeO₂) and cobalt oxide (Co₃O₄) phases. researchgate.netseu-npc.com The presence of cobalt is reported to promote the reducibility of ceria, while ceria can improve the stability and dispersion of the cobalt oxide phase. conicet.gov.armdpi.comseu-npc.com

Research has shown that Co-Ce mixed oxides exhibit higher activity for soot combustion than either single CeO₂ or Co₃O₄. unizar.esnih.gov For instance, a Co₀.₉₃Ce₀.₀₇ catalyst demonstrated a 50% soot conversion (T₅₀) at 370°C, a marked improvement over pure Co₃O₄. rsc.org Similarly, depositing cobalt oxide onto CeO₂ microstructures lowered the T₅₀ for soot oxidation to 287°C, compared to 337°C for pure CeO₂ and 360°C for pure Co₃O₄. researchgate.net This enhanced performance is attributed to the creation of more active sites at the Co₃O₄–CeO₂ interface, which facilitates the transformations necessary for the oxidation reaction. seu-npc.com The partial incorporation of cerium cations into the Co₃O₄ lattice can cause lattice expansion, which further intensifies the redox ability of the mixed oxides. rsc.org This structural modification and the resulting strong interplay between the two oxides are key to the enhanced catalytic effect. rsc.org

Table 1: Catalytic Activity of Cerium-Cobalt Oxides in Diesel Soot Oxidation This table presents a comparison of temperatures required for 10% (T10), 50% (T50), and 90% (T90) soot conversion for different catalyst compositions under loose contact conditions.

Catalyst T10 (°C) T50 (°C) T90 (°C) Source(s)
Co₃O₄ - 360 437 researchgate.netmdpi.com
CeO₂ - 337 >500 researchgate.netseu-npc.com
CeO₂/Co₃O₄ - 287 - researchgate.net
Co₀.₉₃Ce₀.₀₇ 315 370 - rsc.org
Co-Fe catalyst - - - researchgate.net
Co₃O₄–CeO₂ interfaces - 403-407 - seu-npc.com

The catalytic activity of cerium-cobalt oxides is intrinsically linked to their ability to store and release oxygen, a property known as oxygen storage capacity (OSC). conicet.gov.armdpi.comresearchgate.net Cerium oxide is renowned for its high OSC, which is due to the facile redox cycle between Ce⁴⁺ and Ce³⁺. researchgate.netmdpi.commdpi.com This process creates oxygen vacancies on the catalyst surface, which are critical active sites for the oxidation reaction. researchgate.netrsc.org

Two primary mechanisms are often proposed to explain the catalytic oxidation of soot over cerium-cobalt oxides: the Mars–van Krevelen (MvK) mechanism and the Langmuir–Hinshelwood (L-H) mechanism. hnu.edu.cncardiff.ac.ukappliedmineralogy.com

Langmuir–Hinshelwood (L-H) Mechanism: In this mechanism, both reactants—soot and gaseous oxygen—are adsorbed onto adjacent active sites on the catalyst surface. cardiff.ac.ukappliedmineralogy.com The reaction then occurs between the adsorbed species on the surface, followed by the desorption of the product (CO₂). cardiff.ac.uk The formation of carbon-oxygen intermediate species, such as carbonyl and formate (B1220265) groups, has been observed during soot combustion, suggesting that surface reactions characteristic of the L-H model are also involved. rsc.org

In practice, the oxidation of soot on cerium-cobalt catalysts is likely a combination of both mechanisms. hnu.edu.cnappliedmineralogy.com The MvK mechanism may dominate through the action of lattice oxygen, while the L-H pathway contributes via reactions involving adsorbed oxygen species on the catalyst surface. hnu.edu.cn

Cerium-cobalt compounds, particularly in the form of phosphides, are also emerging as effective electrocatalysts for water splitting. This process involves two half-reactions: the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode.

The introduction of CeO₂ into the NiCoP structure creates rich heterointerfaces that serve as abundant exposed active sites. nih.gov DFT calculations and experimental results indicate that an electronic coupling and transfer occurs between CeO₂ and the phosphide (B1233454). nih.gov This modulates the electronic structure of the catalyst's surface, which can reduce the adsorption energy of hydrogen atoms during HER, thereby enhancing catalytic activity. nih.govxjtu.edu.cn For the OER, the presence of CeO₂ can promote the reaction by enhancing hydrophilicity and facilitating mass transfer. nih.govresearchgate.net

Table 2: Electrocatalytic Performance of Cerium-Cobalt Phosphides in Water Splitting This table shows the overpotential required to achieve a specific current density for the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER).

Catalyst Reaction Electrolyte Overpotential (mV) @ Current Density (mA cm⁻²) Source(s)
CeO₂/NiCoP HER Alkaline 48 @ 10 nih.gov
CeO₂/NiCoP HER Neutral 58 @ 10 nih.gov
CeO₂/NiCoP HER Acidic 72 @ 10 nih.gov
CeO₂/NiCoP OER Alkaline 231 @ 10 nih.gov
CeO₂/NiCoP/CoP₃ HER 1 M KOH 109 @ 50 nih.gov
CeO₂/NiCoP/CoP₃ OER 1 M KOH 296 @ 50 nih.gov

Water Splitting and Hydrogen Evolution Reaction (HER)

Role of Heterointerfaces and Exposed Active Sites

The catalytic prowess of cerium-cobalt systems is significantly influenced by the interface between the cobalt and cerium oxide phases (the heterointerface) and the nature of the exposed active sites.

The heterointerface between cobalt and ceria (CeO₂) plays a crucial role in enhancing catalytic activity. This interface can facilitate electron transfer between the two components, leading to modified electronic properties of the active sites. chinesechemsoc.orgacs.org For instance, in Co₃O₄/CeO₂ nanohybrids, atomic-scale interfaces with a high concentration of oxygen vacancies and 2D electron gas behavior have been observed. chinesechemsoc.org These interfaces act as channels for enhanced conductivity and electron mobility, boosting catalytic performance. chinesechemsoc.org The interaction at the periphery of the Co₃O₄/CeO₂ interface can substantially alter the redox properties of both the cobalt active phase and the ceria support. ua.es

Furthermore, the synergy between cerium and cobalt oxides can generate a greater number of active sites. chinesechemsoc.org Specifically, the interface can lead to an increase in Co²⁺ species, which are considered active sites, and oxygen vacancies. chinesechemsoc.org These features can lower the binding energy of oxygen-containing intermediates, thereby facilitating the reaction. chinesechemsoc.org The performance of CeO₂-based catalysts is also heavily dependent on their exposed crystal facets, as the chemical state of surface cerium ions and the concentration of oxygen vacancies vary with the facet. nih.gov The design of catalysts with fully exposed clusters is a strategy to maximize the utilization of metal atoms and expose a high ratio of surface active sites. acs.org

SO₂ Reduction to Sulfur

Cerium-cobalt based catalysts have shown promise in the reduction of sulfur dioxide (SO₂) to elemental sulfur, a critical process for environmental pollution control. Ceria-based catalysts, in general, are effective for SO₂ reduction by various reducing agents like methane (B114726) (CH₄) and carbon monoxide (CO). scispace.comacs.org

The addition of cobalt to ceria in ternary metal oxide systems, such as Ce/La/Co, has been found to enhance the catalytic performance for SO₂ reduction by methane. semanticscholar.org An optimized Ce/La(10)/Co(8) catalyst demonstrated a greater number of total active sites compared to a single cerium oxide catalyst. semanticscholar.org This resulted in better SO₂ conversion and higher selectivity towards sulfur production at various temperatures. semanticscholar.org The use of methane as a reducing agent is attractive due to its availability and lower cost compared to CO or H₂. semanticscholar.org

The mechanism for SO₂ reduction over ceria-based catalysts often involves a redox cycle where the catalyst surface is reduced by the reducing agent, creating oxygen vacancies, which are then re-oxidized by SO₂. scispace.com

Synthesis Gas and Related Reactions

Ammonia (B1221849) Synthesis over Cobalt-Cerium Catalysts

Cobalt-cerium catalysts have been extensively studied for ammonia synthesis, a cornerstone of the chemical industry. The combination of cobalt as the active metal with cerium as a promoter leads to catalysts with enhanced activity and stability.

Cerium oxide (CeO₂) acts as a crucial structural promoter in cobalt-based catalysts for ammonia synthesis. mdpi.comrsc.org Its primary role is to prevent the sintering or agglomeration of cobalt particles during the high-temperature reaction and reduction processes. mdpi.comrsc.org By maintaining a high dispersion of cobalt, ceria helps to preserve the active surface area of the catalyst, leading to sustained catalytic activity. rsc.orgnih.gov The addition of ceria can also be achieved by using it as a support material, which further aids in achieving a higher dispersion of the cobalt metal. nih.gov

While ceria provides structural benefits, the addition of an electronic promoter like barium (Ba) is often necessary to achieve high catalytic activity. researchgate.net Barium donates electrons to the cobalt surface, which facilitates the crucial step of dinitrogen (N₂) cleavage, a rate-limiting step in ammonia synthesis. mdpi.com

A synergistic effect is observed when both cerium and barium are used as promoters. mdpi.comresearchgate.netresearchgate.net This synergy is attributed to the in-situ formation of a third promoter, barium cerate (BaCeO₃), during catalyst activation. mdpi.comresearchgate.netresearchgate.net This perovskite-type phase possesses strong basic properties and a high electron-donating ability. researchgate.net The formation of BaCeO₃ is particularly beneficial when the Ba/Ce molar ratio is greater than one, leading to both structural and modifying (electronic) promotional effects. mdpi.com The presence of BaCeO₃ can also diversify the structure of adsorption sites on the cobalt surface, leading to more favorable reaction kinetics and reduced product inhibition. researchgate.net

The co-promoted Co/Ce/Ba catalyst has demonstrated significantly higher activity than catalysts promoted with only barium or cerium. researchgate.net At 400 °C, the rate of ammonia synthesis over a Co/Ce/Ba catalyst can be substantially higher than that of a commercial iron catalyst, especially at high ammonia concentrations. researchgate.net

CO2 Hydrogenation (Methanation)

Catalyst Design Principles and Activity Enhancement

The choice of support material is fundamental to the performance of cobalt-cerium catalysts. High-surface-area materials like γ-alumina (γ-Al₂O₃) are commonly used to disperse the active cobalt phase. chemicalpapers.com However, strong interactions between cobalt and alumina (B75360) can lead to the formation of inactive cobalt aluminate, reducing catalyst efficiency. ub.edu The addition of ceria as a promoter to Co/γ-Al₂O₃ catalysts mitigates this issue by modifying the support surface and facilitating cobalt reduction. researchgate.netchemicalpapers.com

Besides ceria, other promoters can be used in conjunction to further enhance catalytic properties. Barium (Ba), for example, can act as an electronic promoter, while cerium acts as a structural promoter, preventing the sintering of cobalt particles and increasing their dispersion. rsc.orgmdpi.com In ammonia synthesis, this dual promotion of cobalt catalysts leads to a significant increase in activity. rsc.org Zirconium (Zr) is another effective promoter that, when used with ceria on an alumina support, can enhance the reducibility of cobalt species and improve selectivity towards long-chain hydrocarbons in FT synthesis. repec.org The chemical composition of these oxide promoters directly influences the physicochemical properties and the ultimate catalytic performance. repec.org

The catalytic performance of cerium-cobalt compounds is highly dependent on their physical structure at the nanoscale, specifically the morphology (shape) and particle size of the catalyst components.

Morphology: The shape of the ceria support material dictates which crystal facets are exposed, and this has a profound effect on catalytic activity. sjtu.edu.cn Ceria can be synthesized in various morphologies, such as nanorods, nanocubes, and nanopolyhedra. sjtu.edu.cnsemanticscholar.org These different shapes expose different crystallographic planes (e.g., {110}, {100}, {111}), which have varying abilities to form oxygen vacancies and interact with the cobalt particles. sjtu.edu.cn For instance, Co₃O₄ supported on ceria nanorods has shown higher catalytic activity for certain oxidation reactions compared to catalysts on ceria nanocubes or plates. sjtu.edu.cn This superior performance was attributed to a higher concentration of surface-adsorbed oxygen, more oxygen vacancies, and a stronger interaction between Co₃O₄ and the ceria nanorod support. sjtu.edu.cn Similarly, mushroom-like Co₃O₄-CeO₂ catalysts have demonstrated superior performance over rod-like ones, a difference attributed to their higher surface areas and smaller Co₃O₄ crystal sizes. epa.govscispace.com

Particle Size: The size of the active cobalt particles is another critical parameter. The catalytic activity often shows a size-dependent relationship. For CO₂ hydrogenation, the turnover frequency has been observed to increase with cobalt particle size, reaching a maximum for particles around 10-11 nm. researchgate.net For cobalt particles supported on ceria, the particle size is often linked to the cobalt loading; higher loadings tend to produce larger particles. rsc.orgrsc.org Very small cobalt particles (< 3 nm) can exhibit strong interactions with the ceria support, which can sometimes be detrimental, leading to the stabilization of cobalt oxide species that are difficult to reduce to the active metallic state. rsc.orgrsc.org The size of the support particles also matters; nano-sized ceria supports can lead to better dispersion and reducibility of the cobalt active phase compared to micro-sized supports. mpg.de

Table 3: Influence of Ceria Morphology on Catalytic Activity

CatalystReactionActivity Metric (T₉₀)Key FindingReference
Co₃O₄/CeO₂-rodCH₂Br₂ Oxidation~312 °CHighest activity due to exposed {110} and {100} planes, more oxygen vacancies. sjtu.edu.cn
Co₃O₄/CeO₂-plateCH₂Br₂ Oxidation> 350 °CLower activity than nanorods. sjtu.edu.cn
Co₃O₄/CeO₂-cubeCH₂Br₂ Oxidation> 350 °CLower activity than nanorods. sjtu.edu.cn
Mushroom-like Co₃O₄-CeO₂CO OxidationHighSuperior to rod-like due to higher surface area and smaller Co₃O₄ crystals. epa.govscispace.com
Rod-like Co₃O₄-CeO₂CO OxidationLowerLower activity than mushroom-like. epa.govscispace.com

T₉₀: Temperature at which 90% conversion is achieved.

Electronic Structure Regulation for Optimized Catalytic Activity

The synergistic interaction between cerium and cobalt is fundamental to the enhanced catalytic performance of bimetallic Ce-Co compounds. This enhancement is largely attributed to the regulation of the catalyst's electronic structure, which modifies the properties of the active sites and facilitates key steps in catalytic cycles. The introduction of cerium into cobalt-based catalysts can induce significant changes in charge distribution, orbital energies, and the redox properties of the constituent metals.

A primary mechanism for this electronic regulation is the facile redox cycling between Ce³⁺ and Ce⁴⁺. mdpi.com This redox couple acts as an electron mediator, improving electron transfer processes between the catalyst and the reactants. mdpi.com For instance, in cobalt phosphide (CoP) catalysts modified with cerium dioxide (CeO₂), the CeO₂ component adjusts the electronic structure of CoP, which optimizes charge transfer and the conversion of polysulfides in lithium-sulfur batteries. rsc.org Similarly, in cobalt manganese oxide (CoMn₂O₄) spinels, doping with cerium modulates the electronic structure, which can accelerate catalytic activity. mdpi.com The unique 4f electron orbital of cerium plays a significant role in altering the electronic and geometric structure of the host lattice. mdpi.com

The presence of cerium directly influences the valence state of cobalt, a critical factor for catalytic activity. In Ce-doped CoMn₂O₄, the addition of cerium leads to a higher ratio of Co³⁺/Co²⁺, which is beneficial for both the Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER). mdpi.com In catalysts for ammonia synthesis, cerium oxide is believed to enhance activity by donating electrons to the cobalt atoms. researchgate.net This electron donation modifies the electronic environment of the cobalt active sites, making them more effective for the reaction.

Furthermore, the interaction between cerium and cobalt can promote the formation of crucial structural features like oxygen vacancies. In ternary copper-cobalt-cerium (CuCoCe) oxides, the addition of cobalt significantly lowers the formation energy of asymmetric oxygen vacancies at the copper-cerium interface. acs.org These vacancies are often the primary active sites for oxidation reactions. The morphology of the cerium oxide support can also affect the reduction of both cobalt oxides and CeO₂, with a higher concentration of Ce³⁺ and a lower binding energy of Co species leading to higher reaction rates. researchgate.net

Table 1: Effects of Electronic Structure Regulation in Cerium-Cobalt Catalysts

Catalyst SystemMethod of RegulationEffect on Electronic StructureOptimized Catalytic Application
Ce-doped CoMn₂O₄Doping with CeriumModulates electronic structure; increases Co³⁺/Co²⁺ and Mn⁴⁺/Mn³⁺ ratios; enhances Ce³⁺/Ce⁴⁺ redox couple. mdpi.comOxygen Reduction/Evolution Reactions (ORR/OER) mdpi.com
CoP/CeO₂Modification with CeO₂ nanoparticlesAdjusts electronic structure of CoP; optimizes charge transfer. rsc.orgLithium-Sulfur Batteries rsc.org
Co/CeO₂Introduction of Co into CeO₂ latticeCreates new Co-O bonding; increases Ce³⁺ concentration; lowers Co binding energy. researchgate.netAmmonia Synthesis researchgate.net
CuCoCe OxidesAddition of Cobalt to Cu-Ce systemLowers formation energy of asymmetric oxygen vacancies (ASOv) at the Cu-Ce interface. acs.orgCO and Toluene (B28343) Oxidation acs.org
Co₃O₄/CeO₂Promotion with Co₃O₄ on CeO₂ nanocubesPreferential exposure of CeO₂ (100) and Co₃O₄ (110) facets; enhances reducibility of CeO₂. rsc.orgDiesel Soot Oxidation rsc.org

Elucidation of Reaction Mechanisms in Cerium-Cobalt Catalysis

Understanding the reaction mechanisms on cerium-cobalt catalysts is essential for designing more efficient and selective catalytic processes. The mechanism often depends on the specific reaction and the nature of the Ce-Co catalyst used. A common theme is the synergistic interplay between the redox properties of both cobalt and cerium.

For low-temperature oxidation reactions, such as the oxidation of diesel soot, a cooperative mechanism involving both cerium and cobalt oxides is proposed. rsc.org This often involves the Mars-van Krevelen (MvK) mechanism , where lattice oxygen from the catalyst oxidizes the reactant. acs.org In CeO₂-Co₃O₄ systems, CeO₂ provides highly mobile oxygen species that migrate to the active sites at the cobalt oxide interface to participate in the oxidation of soot particles. The resulting oxygen vacancies in the ceria lattice are then replenished by gas-phase oxygen. For soot combustion, the Langmuir-Hinshelwood (L-H) mechanism , which involves the reaction between adsorbed species, has also been proposed to occur in parallel. acs.org The substitution of cerium into perovskite structures like LaCoO₃ can create numerous Co²⁺–Oᵥ active sites and enhance oxygen storage capacity through the Ce⁴⁺/Ce³⁺ redox cycle, facilitating the MvK pathway. acs.org

For the Fischer-Tropsch Synthesis (FTS), which converts syngas (CO and H₂) into hydrocarbons, cerium-cobalt catalysts exhibit a synergistic effect in the chemisorption of reactant molecules. d-nb.info While multiple detailed mechanisms exist for FTS on cobalt catalysts, they are generally based on the formation of a monomer species (e.g., CHx) as the rate-determining step for the consumption of CO. d-nb.info Research on a Co₂Ce₁ catalyst has revealed nonisothermal rate-and-selectivity oscillations, suggesting that the reaction mechanism has a thermokinetic origin, where the catalyst temperature and surface coverage oscillate over time. osti.gov

In the oxidation of CO and volatile organic compounds (VOCs) like toluene over ternary Cu-Co-Ce catalysts, the reaction mechanism is centered around specific active sites. The primary active site has been identified as an asymmetric oxygen vacancy at the copper-cerium interface (Cu–Oᵥ–Ce). acs.org The addition of cobalt promotes the formation of these vacancies by lowering their formation energy, thus increasing the concentration of active sites and significantly boosting catalytic activity. acs.org

Table 2: Proposed Reaction Mechanisms for Cerium-Cobalt Catalysis

Catalytic ReactionCatalyst ExampleProposed MechanismKey Mechanistic Features
Diesel Soot OxidationCo₃O₄/CeO₂; La₀.₉Ce₀.₀₅K₀.₀₅CoO₃Mars-van Krevelen (MvK) and Langmuir-Hinshelwood (L-H) rsc.orgacs.orgInvolvement of lattice oxygen (MvK); reaction between adsorbed species (L-H); cooperative effect of Ce and Co oxides. rsc.orgacs.org
N₂O DecompositionCobalt-cerium composite oxidesRedox Mechanism acs.orgThe redox cycle Co²⁺ ↔ Co³⁺ is central; reducibility of Co³⁺ to Co²⁺ is a key property for oxygen desorption. acs.org
Fischer-Tropsch SynthesisCo/CeO₂/SiO₂Monomer formation as rate-determining step; Thermokinetic oscillations d-nb.infoosti.govSynergistic chemisorption of CO and H₂; self-sustained oscillations in temperature and reaction rates. d-nb.infoosti.gov
CO and Toluene OxidationCuCoCe OxidesInterfacial Active Site MechanismThe active site is an asymmetric oxygen vacancy at the Cu-Ce interface (Cu–Oᵥ–Ce); Co promotes the formation of these sites. acs.org

Hydrogen Storage Applications of Cerium Cobalt Alloys

Modification Strategies for Improved Hydrogen Storage Performance

Mitigation of Pulverization Resistance

Pulverization, or decrepitation, is a significant challenge in the long-term application of many metal hydride hydrogen storage systems. This phenomenon involves the fracturing and breakdown of alloy particles into smaller pieces during repeated hydrogen absorption and desorption cycles. The primary cause of pulverization is the substantial internal stress generated by the lattice expansion and contraction that accompanies the formation and decomposition of the hydride phase. For instance, AB5-type alloys, a class of materials relevant to cerium and cobalt, are known to undergo this degradation. electrochemsci.org

Furthermore, Co addition can promote an increase in the c/a lattice parameter ratio after extensive cycling, which also helps to relieve internal microstrains. researchgate.net This structural adjustment leads to the maintenance of a larger particle size and higher cycle stability over the long term. While cerium substitution in LaNi₅-type alloys is primarily known to modify the thermodynamic properties, such as increasing the plateau pressure due to lattice shrinkage, cobalt's role is more directly linked to improving the mechanical and structural integrity during hydriding and dehydriding processes. researchgate.netresearchgate.netmdpi.com

Table 1: Effect of Cobalt Addition on Cycling Stability in LaNi₅₋ₓCoₓ Alloys
Alloy CompositionKey Finding Related to PulverizationObserved Effect
LaNi₅Experiences capacity degradation with cycling due to pulverization.Significant decrease in particle size and storage capacity over 1000 cycles.
LaNi₅₋ₓCoₓ (x > 0)Emergence of an intermediate γ phase during cycling. researchgate.netThe γ phase acts as a buffer, releasing microstrains and slowing capacity degradation. researchgate.net
LaNi₅₋ₓCoₓ (x > 0)Increased c/a lattice parameter ratio after long-term cycling. researchgate.netContributes to relieving microstrains, resulting in better crystal structure integrity. researchgate.net
LaNi₅₋ₓCoₓ (x > 0)Enhanced buffer effect of the γ phase. researchgate.netLeads to a more stable crystal structure, bigger particle size, and higher cycle stability. researchgate.net

Reaction Mechanisms of Hydrogen Storage in Cerium-Cobalt Hydrides

Hydrogen Absorption (Hydriding): The absorption process is exothermic, releasing heat, and typically proceeds through the following stages:

Physisorption and Chemisorption: Molecular hydrogen (H₂) first physically adsorbs onto the surface of the Ce-Co alloy. The catalytically active surface, often enhanced by the presence of transition metals like cobalt, then promotes the dissociation of the H₂ molecules into individual hydrogen atoms (H). electrochemsci.org This step is crucial as atomic hydrogen is the species that can diffuse into the metal lattice.

Surface Penetration and Diffusion: The hydrogen atoms penetrate the surface and diffuse into the bulk of the alloy, occupying interstitial sites within the crystal lattice. This initial dissolution of hydrogen forms a solid solution known as the α-phase. In this phase, the crystal structure of the parent alloy is largely maintained, with only a slight expansion of the unit cell.

Hydride Formation (Phase Transformation): As the concentration of hydrogen atoms in the α-phase increases with rising pressure, the lattice becomes saturated. At a specific equilibrium pressure (the plateau pressure), the hydride phase, known as the β-phase, begins to nucleate and grow. This involves a significant rearrangement of the metal atoms and a distinct change in the crystal structure, accompanied by a large volume expansion. The reaction proceeds via the transformation: α → β.

Intermediate Phases: In some systems, particularly those modified with cobalt for improved stability, an intermediate γ phase may appear during cycling. researchgate.net This phase coexists with the α and β phases and helps to accommodate the structural stresses associated with the phase transformation, as discussed in the previous section. researchgate.net

Hydrogen Desorption (Dehydriding): The desorption process is the reverse of absorption. It is an endothermic reaction, requiring an input of thermal energy to proceed. By reducing the pressure below the equilibrium plateau pressure or by heating the material, the hydrogen atoms are released from the β-phase hydride, recombine into H₂ molecules on the surface, and are released as hydrogen gas. The alloy reverts from the β-phase back to the α-phase.

Table 2: Stages of the Hydrogen Storage Reaction Mechanism
StageProcessDescriptionPhases Involved
1Surface InteractionAdsorption of H₂ molecules followed by catalytic dissociation into H atoms on the alloy surface.Gas phase (H₂) + Solid Surface
2Bulk DiffusionInterstitial diffusion of H atoms into the metal lattice.α-phase (Solid Solution)
3Phase TransformationNucleation and growth of the hydride phase from the saturated solid solution.α-phase → β-phase (Hydride)
4DesorptionRelease of H atoms from the lattice, recombination to H₂ on the surface, and desorption as gas.β-phase → α-phase + Gas phase (H₂)

Advanced Computational Modeling and Simulation of Cerium Cobalt Systems

Atomistic and First-Principles Simulations

Atomistic and first-principles simulations, grounded in quantum mechanics, offer a detailed view of the electronic and magnetic interactions within cerium-cobalt systems. These simulations are crucial for understanding the intrinsic properties that govern the performance of these materials.

First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of cerium-cobalt compounds. These calculations help in understanding the complex interactions involving the 4f electrons of cerium and the 3d electrons of cobalt, which are fundamental to the material's magnetic and catalytic behaviors.

A significant challenge in modeling cerium-cobalt systems is accurately describing the electron-electron correlation, especially for the localized 4f electrons of cerium and the d-orbital electrons of cobalt. Standard DFT approaches, like the Local Density Approximation (LDA), can be insufficient. To overcome this, methods like LDA+U (LDA with a Hubbard correction) are employed to better account for the on-site Coulomb repulsion, leading to a more accurate representation of experimental results. researchgate.net For instance, in Ce₂CoSi₃, considering the electron-electron Coulomb repulsion (U) for Co 3d electrons provides a better match with experimental photoemission spectroscopy data. researchgate.net

Electronic structure calculations reveal key details about bonding and hybridization. For example, in Ce₂Pd₀.₅Co₀.₅Si₃, there is strong hybridization between the Ce 4f and Co 3d states near the Fermi energy. pwr.wroc.pl This hybridization influences the electronic and magnetic properties of the alloy. pwr.wroc.pl Similarly, in CeO₂-modified nickel-cobalt (B8461503) bimetallic phosphides, DFT calculations show electron coupling and transfer between CeO₂ and CoP₃, which modulates the surface electronic structure and enhances catalytic activity. nih.gov

The valence state of cerium, which can fluctuate, is another critical aspect that can be investigated through electronic structure calculations. In CeₓFe₄₋yCoᵧSb₁₂, X-ray absorption spectra, supported by band-structure calculations, confirmed that cerium remains in a stable trivalent (4f¹) state across a wide range of compositions. mst.edu

The table below summarizes findings from electronic structure calculations on various cerium-cobalt systems.

Compound/SystemComputational MethodKey Findings
Ce₂CoSi₃LDA+UThe inclusion of on-site Coulomb repulsion (U) for Co 3d electrons is crucial for accurately describing the electronic structure. researchgate.net
Ce₂Pd₀.₅Co₀.₅Si₃TB LMTO-ASAStrong hybridization occurs between Ce 4f and Co 3d states, influencing the material's electronic and magnetic properties. pwr.wroc.pl
CeO₂/NiCoPDFTElectron transfer from CeO₂ to CoP₃ modulates the electronic structure, enhancing catalytic performance. nih.gov
CeₓFe₄₋yCoᵧSb₁₂Band-structure calculationsCerium maintains a stable trivalent state, which is consistent with experimental observations. mst.edu

First-principles calculations are a powerful tool for predicting and optimizing the magnetic properties of cerium-cobalt alloys, which are crucial for applications like permanent magnets. These simulations can determine key magnetic parameters such as magnetic moment and magnetocrystalline anisotropy (MAE).

In the quest for developing permanent magnets with reduced reliance on critical elements, computational studies have focused on Ce-Co alloys. For instance, in CeCo₅, first-principles electronic structure theory identified the weakly localized nature of cobalt as the source of its high uniaxial magnetic anisotropy of approximately 10 MJ/m³. osti.gov Calculations have also shown that substituting cobalt with iron can enhance the magnetic moment, but this requires co-doping with copper to stabilize the lattice. osti.gov Theoretical calculations predicted that 10% Cu can stabilize 20% Fe, significantly boosting the magnetic moment in Ce(Co,Fe,Cu)₅. osti.gov

The choice of computational parameters, such as the Hubbard U value, is critical for obtaining results that align with experimental data. For CeCo₅, a Hubbard U value of ~1 eV applied to cobalt was necessary to reproduce the experimentally observed magnetic anisotropy. osti.gov

The table below presents a selection of predicted magnetic properties for different cerium-cobalt systems.

CompoundComputational MethodPredicted Magnetic Property
CeCo₅First-principles with Hubbard UMagnetic Anisotropy: ~10.9 MJ/m³ (with U ~ 1 eV on Co) osti.gov
Ce(Co,Fe,Cu)₅First-principlesEnhanced magnetic moment with Fe substitution stabilized by Cu. osti.gov
LaCo₅/CeCo₅FP-LAPW with Hubbard UCo atoms at 2c sites are the main contributors to magnetic anisotropy. osti.gov
Ce₂Pd₁₋ₓCoₓSi₃TB LMTO-ASAThe total magnetic moment decreases as the cobalt concentration increases. pwr.wroc.pl

Computational simulations, particularly DFT, are vital for understanding the surface reactivity and catalytic mechanisms of cerium-cobalt materials. These simulations can model the adsorption of reactants, the breaking and forming of chemical bonds, and the energy barriers for reaction pathways, providing insights that are often difficult to obtain experimentally.

In the context of catalysis, cerium oxide (ceria) is a key component due to its ability to store and release oxygen. When combined with cobalt, it can form highly active catalysts. Simulations have shown that Co-doping in CeO₂ enhances catalytic activity. nih.gov DFT calculations on Co-doped ceria (Co-CeO₂) catalysts embedded in a SnO₂ matrix revealed that the catalysts facilitate the spillover of chemisorbed oxygen species to the SnO₂ sensing body, leading to improved gas sensing performance. nih.gov

The interaction between different components in a catalyst can be elucidated through simulations. For example, in CeO₂-modified nickel-cobalt bimetallic phosphides used for water splitting, DFT calculations demonstrated electron coupling and transfer between CeO₂ and CoP₃. nih.gov This electronic modulation reduces the adsorption energy of hydrogen atoms, thereby enhancing the catalytic activity for the hydrogen evolution reaction. nih.gov

Simulations can also shed light on how the structure of the catalyst influences its reactivity. For Pt/CeOₓ catalysts used in CO oxidation, DFT calculations showed that crystalline CeOₓ supports have higher lattice oxygen mobility compared to amorphous ones. acs.org This enhanced mobility of oxygen on crystalline ceria leads to a significantly higher CO oxidation rate. acs.org

The table below summarizes findings from simulations of surface reactivity in cerium-cobalt systems.

Catalytic SystemComputational MethodKey Findings on Reactivity and Pathways
Co-CeO₂@SnO₂DFTCo-CeO₂ catalysts promote the spillover of chemisorbed oxygen to the SnO₂ surface, enhancing gas sensing. nih.gov
CeO₂/NiCoPDFTElectron transfer from CeO₂ to CoP₃ lowers the hydrogen adsorption energy, boosting water splitting activity. nih.gov
Pt/CeOₓDFTCrystalline CeOₓ provides more mobile lattice oxygen, leading to enhanced CO oxidation reactivity compared to amorphous CeOₓ. acs.org

Multi-Scale Modeling Approaches for Complex Phenomena

While atomistic simulations provide detailed insights at the nanoscale, many important phenomena in materials occur over larger length and time scales. Multi-scale modeling bridges this gap by integrating different simulation techniques, each suited for a specific scale. acs.org

In the study of permanent magnets, micromagnetic simulations can be used to model the behavior of magnetic domains, which are much larger than the atomic scale. nih.govuba.ar The parameters for these micromagnetic models, such as magnetic anisotropy and exchange interactions, can be derived from first-principles calculations. nih.gov This hierarchical approach allows for the simulation of macroscopic magnetic properties, like the coercivity of a magnet, based on its atomic-level composition and structure. nih.goviastate.edu For example, micromagnetic simulations have been used to study the influence of the grain boundary phase on the coercivity of Ce-substituted Nd-Fe-B magnets. researchgate.net

The development of multi-scale models is a complex but promising area of research that can provide a more comprehensive understanding of the behavior of cerium-cobalt materials in real-world applications. rsc.org

Theoretical Prediction of Novel Cerium-Cobalt Materials with Desired Functionalities

A major goal of computational materials science is the theoretical prediction and design of new materials with specific, desirable properties. By combining first-principles calculations with high-throughput screening and machine learning techniques, researchers can explore vast compositional and structural spaces to identify promising new cerium-cobalt compounds.

High-throughput screening involves performing automated calculations on a large number of candidate materials. For example, this approach was used to discover a new family of Ce-rich oxygen evolution reaction (OER) catalysts containing nickel, iron, cobalt, and cerium. rsc.orgosti.gov Thousands of compositions were computationally screened, leading to the identification of active and stable catalysts like Ni₀.₅Fe₀.₃Co₀.₁₇Ce₀.₀₃Oₓ and Ni₀.₃Fe₀.₀₇Co₀.₂Ce₀.₄₃Oₓ. rsc.org

Machine learning (ML) is increasingly being used to accelerate materials discovery. researchgate.net ML models can be trained on existing data from experiments and first-principles calculations to predict the properties of new, hypothetical materials much faster than direct computation. researchgate.net In the Ce-Co-Cu ternary system, a machine learning framework integrated with DFT calculations was used to explore the compositional landscape for new permanent magnets. researchgate.netacs.orgarxiv.org This approach predicted five new stable compounds and numerous low-energy metastable compounds, some of which are predicted to have high magnetization. researchgate.netarxiv.org

Based on insights from site-preference calculations, new compounds with potentially enhanced magnetic properties can be predicted. For example, by strategically replacing Co at the 3g sites in CeCo₅ with Fe and introducing nitrogen interstitially, two new compounds, CeCo₂Fe₃N₂ and LaCo₂Fe₃N₂, were predicted to have a larger hardness parameter and a relatively large energy product. osti.gov

These computational design strategies are paving the way for the discovery of the next generation of cerium-cobalt materials for a wide range of applications, from catalysis to permanent magnets. acs.org

Other Research Directions and Emerging Applications

Thermoelectric Materials Based on Cerium-Cobalt Alloys

Thermoelectric materials, which can directly convert heat energy into electrical energy and vice versa, are at the forefront of sustainable energy solutions. researchgate.net The efficiency of a thermoelectric material is determined by a dimensionless figure of merit, ZT, which is dependent on the Seebeck coefficient, electrical conductivity, and thermal conductivity. mdpi.com The challenge lies in the interdependence of these properties; often, enhancing one degrades another. mdpi.comresearchgate.net

Recent studies have investigated the use of cerium and cobalt as dopants in thermoelectric materials to address this challenge. In one study, cerium and cobalt were used as counter-dopants in a Bi2Se3 system. mdpi.com The isovalent substitution of cerium for bismuth was found to simultaneously increase the Seebeck coefficient and electrical conductivity. mdpi.com Concurrently, the addition of cobalt improved the delocalization of valence electrons, further enhancing the material's electrical properties. mdpi.comresearchgate.net This dual-doping strategy led to a significant improvement in the thermoelectric figure of merit (zT = 0.55) at 473 K. mdpi.com

The table below summarizes the impact of cerium and cobalt doping on the thermoelectric properties of different material systems.

Material SystemDopantsKey FindingsResulting Property Enhancement
Bi2Se3Cerium and CobaltCounter-doping with isovalent cerium and aliovalent cobalt. mdpi.comSimultaneously enhanced Seebeck coefficient and electrical conductivity, leading to a high power factor. mdpi.com
Co-based alloy (Co89Si7.5B3.5)CeriumAddition of cerium to the cobalt-based alloy. researchgate.netIncreased Seebeck coefficient and power factor, despite a decrease in electrical conductivity. researchgate.net
Skutterudites (InxCeγCo4Sb12)Indium and CeriumDoping with multiple atoms to introduce phonon scattering.Reduced lattice thermal conductivity, leading to a high ZT value of 1.45. mdpi.com

Corrosion Inhibition and Protection Mechanisms

Cerium and cobalt have shown significant promise as corrosion inhibitors, particularly for aluminum alloys. ampp.orgdau.edu The mechanism of inhibition is multifaceted, involving both cathodic and anodic processes. researchgate.net

Cerium ions, particularly Ce(III), are known to act as cathodic inhibitors. ampp.org In corrosive environments, they form a complex hydrated cerium oxide over cathodic sites, such as intermetallic particles rich in copper and iron, thereby hindering the oxygen reduction reaction. ampp.orgrsc.org This process is initiated by the local increase in pH at these cathodic sites, which causes the precipitation of insoluble cerium hydroxides or oxides. rsc.org

Cobalt ions, on the other hand, can influence both anodic and cathodic reactions. researchgate.net The presence of cobalt can increase the rate of the oxygen reduction reaction, but it also has a lower dissolution rate compared to aluminum and cerium. researchgate.net The ionic product, Co(II), can reduce the rate of anodic dissolution and inhibit localized corrosion. researchgate.net Studies on amorphous Al-Co-Ce alloys have shown that increasing the cobalt concentration leads to an increase in the open circuit potential and the repassivation potential, enhancing the alloy's resistance to localized corrosion. dau.edu

The synergistic effect of cerium and cobalt provides a robust corrosion protection system. Amorphous Al-Co-Ce alloys can release Ce(III) and Co(II) ions into the solution, which then act to inhibit corrosion on nearby surfaces. ampp.org Research has demonstrated a significant reduction in localized corrosion and copper replating on AA2024-T3 aluminum alloy when exposed to an amorphous Al87Co7Ce6 alloy. ampp.org

The following table outlines the roles of cerium and cobalt in corrosion inhibition.

ElementRole in Corrosion InhibitionMechanism of Action
CeriumCathodic Inhibitor ampp.orgForms insoluble cerium oxides/hydroxides on cathodic sites, hindering the oxygen reduction reaction. ampp.orgrsc.org
CobaltAnodic and Cathodic InfluenceReduces the rate of anodic dissolution and can increase the rate of the oxygen reduction reaction. researchgate.net

High-Temperature Superalloys and Oxidation Behavior with Cerium Addition

High-temperature superalloys are critical materials in demanding applications like gas turbines and aircraft engines. imim.plresearchgate.net Their performance is often limited by their oxidation resistance at elevated temperatures. The addition of reactive elements like cerium has been shown to significantly improve the oxidation behavior of these alloys. imim.pl

In γ/γ′ Co-based superalloys, which derive their strength from the γ′-Co3(Al, X) phase, the addition of small amounts of cerium (0.1 to 0.5 at.%) has been found to enhance their oxidation resistance. imim.pl While the base alloy may exhibit a lower mass gain initially, it is also prone to more intense oxide spallation. imim.pl In contrast, cerium-containing alloys exhibit substantially decreased oxidation rates after prolonged exposure and are less prone to the spalling of the protective oxide scale. imim.pl This improved adherence of the oxide layer is a key benefit of cerium addition. imim.pl

The mechanism behind this improvement involves several factors. Cerium segregates to interdendritic areas and forms intermetallic phases. imim.pl In Fe-Cr-Al alloys, higher cerium additions lead to good adherence of the surface oxide by preventing void formation at the oxide/alloy interface and through a "pegging" effect of intergranular oxides. jst.go.jp Similarly, in ferritic stainless steels, cerium refines the oxide particles and enhances the adhesion of the oxide film. mdpi.com

Research has also explored the use of cerium oxide in coatings for superalloys. researchgate.netscientific.net Adding cerium oxide to NiCrAlY coatings can boost their high-temperature properties by purifying their microstructures. researchgate.netscientific.net These coatings, when applied to superalloys, demonstrate improved resistance to high-temperature oxidation. researchgate.net

The table below details the effects of cerium addition on the oxidation behavior of different superalloys.

Superalloy SystemCerium AdditionEffect on Oxidation Behavior
Co-Al-W alloys0.1 and 0.5 at.% Ce imim.plDecreased oxidation rate after 100 hours and reduced oxide spallation. imim.pl
Fe-20Cr-4Al alloys0.04 and 0.37% Ce jst.go.jpImproved adherence of the α-Al2O3 scale and prevention of void formation at the oxide/alloy interface. jst.go.jp
444-type ferritic stainless steelCe and W addition mdpi.comSignificantly reduced the high-temperature cyclic oxidation rate. mdpi.com
NiCrAlY coatings on superalloysMinor addition of CeO2 researchgate.netscientific.netBoosted high-temperature properties and improved oxidation resistance. researchgate.netscientific.net

Q & A

Q. How do researchers validate the antimicrobial efficacy of Ce-Co nanoparticles against conflicting bioactivity reports?

  • Methodological Answer : Use standardized assays (e.g., disc diffusion in ) with controlled bacterial strains (e.g., E. coli ATCC 25922). Normalize nanoparticle concentrations by surface area (BET analysis) rather than mass. Conflicting MIC (Minimum Inhibitory Concentration) values may arise from aggregation; dynamic light scattering (DLS) monitors stability in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.